BAY-4931
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H16ClN3O4 |
|---|---|
分子量 |
421.8 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27) |
InChI 键 |
WFEBALYYDASKIV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of BAY-4931: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-4931 is a potent, selective, and covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows. Developed as a chemical probe, this compound serves as a valuable tool for investigating the in vitro biology of PPARγ inverse-agonism, particularly in the context of cancer therapeutics.[5][6][7]
Core Mechanism of Action: Covalent Inverse-Agonism of PPARγ
This compound exerts its effects by directly binding to PPARγ, a ligand-activated nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. This means it not only blocks the binding of activating ligands but also reduces the basal activity of the receptor.
The key to this compound's mechanism is its covalent modification of the PPARγ protein. This irreversible binding leads to a stabilized interaction with the nuclear receptor corepressors, NCOR1 and NCOR2.[6][8] The stabilized PPARγ-corepressor complex leads to the transcriptional repression of PPARγ target genes, which in turn results in antiproliferative effects in cancer cell lines with PPARγ activation.[5][6]
Signaling Pathway
The signaling pathway of this compound's action on PPARγ is depicted below:
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PPARγ Inverse-Agonist Activity) | 0.17 nM | Cellular Reporter Assay | [1][2][3][4] |
| IC50 (Proliferation Inhibition) | 3.4 nM | UM-UC-9 (Bladder Cancer) | [1][3] |
Table 2: Selectivity Profile
| Target | Activity | Reference |
| PPARα | No significant activity (IC50 > 50 µM) | [3] |
| PPARδ | No significant activity (IC50 > 50 µM) | [3] |
| PXR | No significant activity (IC50 > 50 µM) | [3] |
| CYP2C8 | Inhibited | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.
PPARγ Inverse-Agonist Cellular Reporter Assay
This assay quantifies the ability of a compound to repress the transcriptional activity of PPARγ.
Methodology:
-
Cell Culture: Cells (e.g., HEK293T) are transiently transfected with expression vectors for full-length human PPARγ and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.
-
Compound Treatment: Transfected cells are seeded in multi-well plates and treated with a serial dilution of this compound.
-
Incubation: Cells are incubated with the compound for 24-48 hours.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (UM-UC-9)
This assay determines the effect of this compound on the growth of the PPARγ-amplified UM-UC-9 bladder cancer cell line.
Methodology:
-
Cell Seeding: UM-UC-9 cells are seeded in multi-well plates at a low density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 for proliferation inhibition is determined.
Co-crystallization of this compound with PPARγ
X-ray crystallography provides a high-resolution view of the binding mode of this compound to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Protein Expression and Purification: The ligand-binding domain of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified PPARγ LBD is incubated with an excess of this compound and a peptide corresponding to the nuclear receptor-interacting domain of the NCOR2 corepressor.
-
Crystallization: The protein-ligand-corepressor complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from a suitable crystal, and the three-dimensional structure is solved and refined to reveal the atomic-level interactions between this compound, PPARγ, and the corepressor peptide.
Conclusion
This compound is a highly potent and selective covalent inverse-agonist of PPARγ. Its mechanism of action, centered on the stabilization of the PPARγ-corepressor complex, has been well-characterized through a variety of in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a chemical probe to further explore the therapeutic potential of PPARγ inverse-agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 4. tebubio.com [tebubio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
BAY-4931: A Potent Covalent Inverse-Agonist of PPARγ
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] As a master regulator of these processes, PPARγ has emerged as a significant therapeutic target for various diseases, including type 2 diabetes and, more recently, certain types of cancer.[1][3] In particular, the discovery of PPARγ inverse-agonists, which suppress the basal transcriptional activity of the receptor, has opened new avenues for therapeutic intervention, especially in cancers driven by PPARγ activation, such as muscle-invasive luminal bladder cancer.[1][4]
This technical guide focuses on BAY-4931, a novel and potent covalent inverse-agonist of PPARγ.[1][5] this compound distinguishes itself through its high potency and covalent mechanism of action, offering a valuable tool for probing the biology of PPARγ inverse-agonism and a promising scaffold for the development of new cancer therapeutics.[1][4] This document will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action: PPARγ Inverse-Agonism
Unlike agonists that activate PPARγ, inverse-agonists like this compound stabilize a receptor conformation that actively represses gene transcription. This is achieved by promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, to the PPARγ/Retinoid X Receptor (RXR) heterodimer on the DNA.[1][6] The binding of this compound to the PPARγ ligand-binding domain (LBD) induces a conformational change in the activation function-2 (AF-2) helix (H12), creating a binding surface for corepressors and leading to the silencing of target gene expression.[6][7] The covalent nature of this compound's interaction with a specific cysteine residue in the PPARγ LBD contributes to its high potency and sustained activity.
Quantitative Data
The potency and efficacy of this compound have been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value (nM) | Reference(s) |
| PPARγ Inverse-Agonist Activity | IC50 | 0.17 | [5] |
| LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment Assay | EC50 | 5.8 | [8] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
| RT112-FABP4-NLucP Cellular Reporter Assay | CHO | IC50 | 0.4 | [8] |
| UM-UC-9 Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 | [5][8] |
Table 3: Selectivity Profile of this compound
| Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |
| PPARα | Reporter Assay (CHO) | IC50 | >50 | [8] |
| PPARδ | Reporter Assay (CHO) | IC50 | >50 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled NCOR2 peptide.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled NCOR2 peptide, and serial dilutions of this compound in the appropriate assay buffer.
-
Compound Plating: Dispense the this compound dilutions into a 384-well assay plate.
-
Receptor Addition: Add the GST-PPARγ-LBD solution to each well.
-
Detection Mix Addition: Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled NCOR2 peptide to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: Calculate the ratio of the emission at 520 nm to 495 nm. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
RT112-FABP4-NLucP Cellular Reporter Assay
This cell-based reporter assay measures the transcriptional activity of PPARγ. RT112 cells are engineered to express a luciferase reporter gene (NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse-agonist leads to a decrease in luciferase expression.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]
- 3. Correction to “Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UM-UC-9 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Structure-Activity Relationship of BAY-4931: A Covalent PPARγ Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used in its characterization. The development of this compound has provided a valuable chemical probe for studying the biology of PPARγ inverse agonism and presents a potential therapeutic avenue in diseases such as cancer, particularly in muscle-invasive luminal bladder cancer where PPARγ is a key lineage driver.[4]
Mechanism of Action
This compound functions as a covalent inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist activity, an inverse agonist reduces the basal or constitutive activity of the receptor. This compound achieves this by covalently binding to the PPARγ ligand-binding domain. This binding event stabilizes the recruitment of the nuclear receptor corepressor 2 (NCOR2), leading to the repression of PPARγ target gene transcription.[5][6] X-ray crystallography studies have revealed that this compound extends towards the NCOR2 peptide, promoting a stabilized interaction.[5][6] This is facilitated by a water-mediated network and hydrophobic interactions from the para-ethyl group on the benzoxazole core of this compound.[5][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Structure-Activity Relationship (SAR)
The SAR of this compound and its analogs was systematically explored by modifying three key structural regions: the NCOR-interacting ring, the central benzoxazole core, and the covalent warhead.[5]
NCOR-Interacting Ring
Modifications to the ring system that interacts with the NCOR2 corepressor revealed a strong preference for para-substituted aryl rings. The para-ethyl substitution, as seen in this compound, was found to be optimal. This substitution fits into a hydrophobic niche formed between PPARγ and the NCOR2 peptide, enhancing the stability of the complex.[5][6]
Central Core
The central benzoxazole core was found to be crucial for activity. Attempts to replace the amide linker with a sulfonamide resulted in a loss of activity.[5] This suggests that the specific geometry and electronic properties of the benzoxazole and amide linker are critical for proper orientation within the ligand-binding pocket and interaction with key residues.
Covalent Warhead
The covalent warhead, a chloro-nitro-arene moiety, is essential for the covalent interaction with the receptor. Structure-activity studies showed that less reactive warheads, achieved by replacing the electron-withdrawing nitro group with other substituents, led to a significant decrease or complete loss of activity.[5] Similarly, removing or altering the position of the covalent warhead resulted in inactive compounds.[5]
Logical Relationship of SAR
Caption: Logical overview of this compound's structure-activity relationship.
Quantitative Data
The potency of this compound and related compounds was evaluated in various biochemical and cellular assays.
| Compound | NCOR2 Recruitment IC50 (nM) | NCOR2 Recruitment Emax (%) | Cellular Reporter Assay IC50 (nM) | Cellular Reporter Assay Emax (%) | UM-UC-9 Proliferation IC50 (nM) |
| This compound | 1.8 | 113 | 0.17 | 112 | 3.4 |
| Analog 6a | 13 | 75 | 1.1 | 100 | - |
| Analog 6h | 2.5 | 103 | 0.38 | 108 | - |
Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".[5]
Experimental Protocols
LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay
This biochemical assay measures the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
Methodology:
-
Recombinant GST-tagged PPARγ-LBD is incubated with a terbium-labeled anti-GST antibody and a fluorescein-labeled NCOR2 peptide.
-
Test compounds are added at varying concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when in close proximity (i.e., when the corepressor is recruited to the LBD).
-
The TR-FRET signal is proportional to the extent of corepressor recruitment. IC50 and Emax values are determined by fitting the dose-response data to a four-parameter logistic equation.
RT112-FABP4-NLucP Cellular Reporter Assay
This cellular assay quantifies the inverse agonist activity of compounds on PPARγ-mediated gene transcription.
Methodology:
-
The RT112 bladder cancer cell line, which endogenously expresses high levels of PPARγ, is engineered with a reporter construct containing the FABP4 promoter driving the expression of a destabilized NanoLuc luciferase (NLucP).
-
Cells are plated and treated with a range of concentrations of the test compounds.
-
Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luminescence indicates repression of PPARγ transcriptional activity. IC50 and Emax values are calculated from the dose-response curves.
UM-UC-9 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the compounds on a PPARγ-amplified cancer cell line.
Methodology:
-
UM-UC-9 cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compounds.
-
The plates are incubated for a defined period (e.g., 7 days).[2][5]
-
Cell viability or proliferation is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The IC50 value, representing the concentration at which a 50% reduction in cell proliferation is observed, is determined from the dose-response curve.
Experimental Workflow
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a highly potent and selective covalent inverse agonist of PPARγ, developed through a systematic structure-based design and SAR optimization process. Its unique mechanism of action, involving the stabilization of the PPARγ-NCOR2 complex, has been elucidated through a combination of biochemical, cellular, and structural biology studies. The detailed SAR and experimental data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology, and may guide the future development of novel therapeutics targeting PPARγ.
References
- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
BAY-4931: A Technical Guide to its Mechanism of Corepressor Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent, selective, and covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] As a nuclear receptor, PPARγ plays a crucial role in regulating gene expression. In contrast to agonists that activate PPARγ, inverse agonists like this compound stabilize a receptor conformation that preferentially recruits corepressors, leading to the transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with corepressors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The information presented here is primarily derived from the seminal publication, "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".
Mechanism of Action: Enhanced Corepressor Recruitment
This compound exerts its function by modulating the interaction of PPARγ with coregulatory proteins. The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change that promotes the recruitment of the nuclear receptor corepressors NCOR1 and NCOR2.[4][5][6] This stabilized interaction with corepressors is central to its inverse agonist activity.
Structural studies have revealed that this compound, when covalently bound to PPARγ, extends towards the NCOR2 peptide, stabilizing its recruitment.[4][7] Specifically, a para-ethyl substitution on the this compound molecule fits into a niche formed between the receptor and the corepressor, contributing to a more stable complex.[4][7] This enhanced recruitment of corepressors displaces coactivators, leading to the repression of PPARγ target gene transcription.
The following diagram illustrates the signaling pathway of this compound.
Caption: Signaling pathway of this compound leading to gene repression.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cellular Reporter Assay | RT112-FABP4-NLucP | IC50 | 0.17 nM | [1][2] |
| Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 nM | [2] |
| Corepressor Recruitment Assay | PPARγ / NCOR2 peptide | EC50 | Data not explicitly provided in abstract | [4][7] |
| Kinase Selectivity | PPARA, PPARD, PXR | IC50 | >50 µM | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound.
LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide from NCOR2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Diagram:
Caption: Workflow for the TR-FRET based corepressor recruitment assay.
Detailed Steps:
-
Compound Dispensing: Serially diluted this compound is dispensed into a microplate.
-
Reagent Addition: A mixture of GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody is added to the wells.
-
Peptide Addition: A fluorescein-labeled peptide corresponding to the NCOR2 receptor interaction domain is added.
-
Incubation: The plate is incubated to allow for the binding of the components.
-
Signal Detection: The TR-FRET signal is read on a plate reader. Excitation of the terbium donor (at 340 nm) leads to energy transfer to the fluorescein acceptor (emission at 520 nm) if the proteins are in close proximity, indicating recruitment. The emission of the donor is also measured (at 495 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from a dose-response curve.
RT112-FABP4-NLucP Cellular Reporter Assay
This assay measures the inverse agonist activity of this compound in a cellular context. The RT112 cell line is engineered to express a luciferase reporter (NLucP) under the control of a PPARγ-responsive promoter (FABP4).
Logical Relationship Diagram:
References
- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
The Covalent Binding of BAY-4931 to PPARγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-inducible transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] It has long been a therapeutic target for type 2 diabetes, with agonist drugs like thiazolidinediones. However, the associated side effects of full PPARγ activation have spurred the development of alternative modulation strategies, including partial agonism and inverse agonism.[2] Covalent ligands offer a unique approach to modulate PPARγ activity with potentially improved duration of action and selectivity.[1] This technical guide provides an in-depth overview of the covalent binding of BAY-4931, a potent and selective PPARγ inverse agonist, to its target.
This compound belongs to a series of chloro-nitro-arene covalent inverse-agonists of PPARγ. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the PPARγ ligand-binding pocket (LBP), leading to the recruitment of corepressors and subsequent repression of target gene transcription.[3] This guide will detail the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural features of the this compound-PPARγ complex.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound and related compounds with PPARγ.
Table 1: Biochemical Activity of this compound and Related Compounds
| Compound | PPARγ:NCOR2 TR-FRET (EC50, nM) | PPARγ:NCOR2 TR-FRET (Emax, %) | PPARγ:MED1 TR-FRET (IC50, nM) |
| This compound | 7.9 | 100 | 16 |
| BAY-0069 | 2.5 | 100 | 8.8 |
| T0070907 | 100 | 60 | 180 |
EC50: Half-maximal effective concentration; Emax: Maximum effect; IC50: Half-maximal inhibitory concentration. Data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Table 2: Cellular Activity of this compound and Related Compounds
| Compound | RT112-FABP4-NLucP Repression (IC50, nM) | UM-UC-9 Cell Proliferation (IC50, nM) |
| This compound | 4.9 | 2.54 |
| BAY-0069 | 2.1 | Not Reported |
| T0070907 | 130 | Not Reported |
IC50: Half-maximal inhibitory concentration. Data from a cellular reporter assay and a cell proliferation assay.
Experimental Protocols
PPARγ:Corepressor/Coactivator TR-FRET Assays
These assays were utilized to quantify the ability of this compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and coregulator peptides.[3][4]
a. PPARγ:NCOR2 TR-FRET Assay (Inverse Agonist Mode):
-
Principle: This assay measures the recruitment of a fluorescently labeled corepressor peptide (NCOR2) to the GST-tagged PPARγ-LBD in the presence of a terbium-labeled anti-GST antibody. Ligand-induced recruitment brings the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal.
-
Reagents:
-
GST-PPARγ-LBD
-
Fluorescently labeled NCOR2 peptide
-
Terbium-labeled anti-GST antibody
-
Assay buffer
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Add test compounds to wells of a 384-well plate.
-
Add a mixture of GST-PPARγ-LBD and the fluorescently labeled NCOR2 peptide to the wells.
-
Add the terbium-labeled anti-GST antibody.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a suitable TR-FRET plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the compound concentration to determine EC50 and Emax values.
-
b. PPARγ:MED1 TR-FRET Assay (Antagonist Mode):
-
Principle: This assay measures the ability of a compound to inhibit the recruitment of a fluorescently labeled coactivator peptide (MED1) to the PPARγ-LBD.
-
Procedure: The protocol is similar to the NCOR2 assay, but a fluorescently labeled MED1 coactivator peptide is used instead of the NCOR2 peptide.[4]
Cellular Reporter Gene Assay
This assay was used to assess the functional consequence of this compound binding on PPARγ-mediated gene transcription in a cellular context.
-
Principle: A bladder cancer cell line (RT112) was engineered to express a reporter gene (NanoLuc luciferase, NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse agonist leads to a decrease in luciferase expression.
-
Cell Line: RT112-FABP4-NLucP
-
Procedure:
-
Seed the RT112-FABP4-NLucP cells in a 96-well plate.
-
The following day, treat the cells with a dose range of the test compound (e.g., this compound).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
X-ray Crystallography
To elucidate the structural basis of the covalent interaction, the crystal structure of the PPARγ LBD in complex with this compound and the NCOR2 corepressor peptide was determined.[5]
-
Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional arrangement of atoms in the complex.
-
Procedure:
-
Protein Expression and Purification: Express the human PPARγ LBD (amino acids 203-477) in E. coli and purify it using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified PPARγ LBD with a molar excess of this compound and the NCOR2 peptide.
-
Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a variety of buffer conditions, precipitants, and temperatures.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PPARγ structure as a search model. Refine the atomic coordinates against the experimental data. The PDB ID for the structure of PPARγ in complex with this compound and NCOR2 is 8AQN.[5][6]
-
Visualizations
Signaling Pathway of PPARγ Inverse Agonism by this compound
Caption: Covalent binding of this compound to PPARγ induces corepressor recruitment and transcriptional repression.
Experimental Workflow for the Characterization of this compound
Caption: Workflow for the discovery and characterization of this compound as a covalent PPARγ inverse agonist.
Molecular Interactions of this compound with the PPARγ Ligand-Binding Pocket
Caption: Key molecular interactions of this compound within the PPARγ ligand-binding pocket.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
The Pharmacology of BAY-4931: A Covalent Inverse-Agonist of PPARγ
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of BAY-4931, a potent and selective covalent inverse-agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This compound has emerged as a valuable research tool for investigating the biological roles of PPARγ inverse-agonism, particularly in the context of oncology. This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a chloro-nitro-arene covalent inverse-agonist that targets the ligand-activated nuclear receptor PPARγ.[1][2] PPARγ is a key regulator of adipogenesis and is implicated in the pathology of various diseases, including cancer.[3] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2]
Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. It stabilizes the interaction between PPARγ and the nuclear receptor corepressors NCOR1 and NCOR2.[1][2] This enhanced recruitment of corepressors leads to the transcriptional repression of PPARγ target genes, which in turn can induce antiproliferative effects in cancer cell lines that are dependent on PPARγ signaling.[1][3][4] The covalent nature of this compound's binding contributes to its high potency.
Signaling Pathway of this compound
The signaling cascade initiated by this compound's interaction with PPARγ is depicted below.
Caption: Signaling pathway of this compound as a PPARγ inverse-agonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| NCOR2 Recruitment Assay | Biochemical | IC₅₀ | 0.17 nM | [5][6] |
| Cellular Reporter Assay | RT112-FABP4-NLucP | IC₅₀ | Not Reported | [4] |
| Proliferation Assay | UM-UC-9 | IC₅₀ | 3.4 nM | [5] |
Table 2: In Vitro ADME and Physicochemical Properties
| Parameter | Condition | Value | Reference |
| Human Microsomal Stability | - | Moderately Stable | [3][4] |
| Rat Hepatocyte Stability | 1 µM, 1.5 h | Highly Metabolized | [3][4] |
| Caco-2 Permeability | - | Favorable | [3][4] |
| P-glycoprotein Efflux | - | No significant efflux | [4] |
| Aqueous Solubility | - | Poorly Soluble | [3][4] |
| Glutathione Stability | 500 µM | Stable | [4] |
Table 3: Selectivity Profile
| Enzyme | Inhibition | Reference |
| CYP2C8 | Inhibited | [5] |
| Other CYPs | Not specified as inhibited | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
NCOR2 Recruitment Assay (Biochemical Potency)
This assay quantifies the ability of a compound to promote the interaction between PPARγ and its corepressor NCOR2.
Workflow:
Caption: Workflow for the NCOR2 recruitment assay.
Protocol:
-
Recombinant PPARγ protein is immobilized on an assay plate.
-
Serial dilutions of this compound are added to the wells.
-
A labeled peptide corresponding to the nuclear receptor interaction domain of NCOR2 is added.
-
The plate is incubated to allow for the formation of the PPARγ-compound-NCOR2 complex.
-
The signal, which is proportional to the amount of recruited NCOR2, is measured using a suitable detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Data are analyzed to calculate the IC₅₀ value, representing the concentration of this compound required to achieve 50% of the maximal corepressor recruitment.
RT112-FABP4-NLucP Cellular Reporter Assay (Cellular Activity)
This assay measures the inverse-agonist activity of this compound in a cellular context.
Protocol:
-
The RT112 bladder cancer cell line is engineered to express a reporter construct. This construct contains the firefly luciferase (NLucP) gene under the control of a promoter with a PPARγ response element (from the FABP4 gene).
-
Cells are treated with varying concentrations of this compound.
-
As an inverse-agonist, this compound will lead to the repression of the reporter gene transcription.
-
Luciferase activity is measured, and a decrease in signal indicates inverse-agonist activity.
-
The IC₅₀ value is determined from the dose-response curve.[4]
UM-UC-9 Proliferation Assay (Antiproliferative Effects)
This assay assesses the impact of this compound on the growth of a PPARγ-dependent cancer cell line.
Protocol:
-
UM-UC-9 bladder cancer cells, which exhibit PPARG gene amplification, are seeded in multi-well plates.[4]
-
The cells are treated with a range of this compound concentrations for 7 days.[5]
-
Cell proliferation is measured using a standard method, such as a colorimetric assay (e.g., MTT or resazurin) or cell counting.
-
The IC₅₀ value for proliferation inhibition is calculated.[5]
In Vivo Pharmacodynamics
While this compound demonstrates robust in vitro activity, its in vivo application is limited by imperfect physicochemical properties.[1][3][4] Studies have shown modest pharmacodynamic target regulation in vivo.[1][3][4] These limitations include poor solubility and high metabolism in rats.[3][4] Despite these challenges, this compound serves as a critical tool for in vitro investigations into the biology of PPARγ inverse-agonism.[1][3][4]
Conclusion
This compound is a potent and selective covalent inverse-agonist of PPARγ with significant in vitro activity. Its mechanism of action, involving the enhanced recruitment of corepressors NCOR1 and NCOR2, leads to the repression of PPARγ target genes and subsequent antiproliferative effects in relevant cancer cell models. Although in vivo studies are hampered by its pharmacokinetic profile, this compound remains an invaluable pharmacological tool for dissecting the roles of PPARγ in health and disease. Further optimization of this chemical series may lead to the development of novel therapeutics targeting PPARγ-driven cancers.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
BAY-4931: A Technical Guide to its Core Mechanism and Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-4931, a potent and selective covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). The document details its mechanism of action, summarizes key experimental findings, and explores its therapeutic potential across various cancer types, with a primary focus on the existing data in bladder cancer.
Introduction
This compound is a novel therapeutic agent that targets PPARγ, a ligand-activated nuclear receptor. In certain cancers, particularly muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2] this compound functions as an inverse agonist, a mechanism that actively represses the receptor's basal transcriptional activity, leading to potent antiproliferative effects in sensitive cancer cell lines.[1][2] This guide synthesizes the current understanding of this compound's pharmacology and outlines the experimental basis for its ongoing investigation as a potential cancer therapeutic.
Core Mechanism of Action: PPARγ Inverse Agonism
This compound exerts its effects through a precise molecular mechanism. As a covalent inverse agonist, it binds to the PPARγ ligand-binding domain. This binding event stabilizes the interaction between PPARγ and nuclear receptor corepressors (NCOR1 and NCOR2).[2] The strengthening of this corepressor complex leads to the repression of PPARγ target gene transcription, which in turn inhibits cancer cell proliferation.[1][2]
The following diagram illustrates the signaling pathway of this compound:
Caption: Mechanism of action of this compound as a PPARγ inverse agonist.
In Vitro Efficacy of this compound
The primary focus of published research on this compound has been on bladder cancer, where its efficacy is most pronounced. The UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene, is particularly sensitive to this compound.[3]
| Parameter | Cell Line | Value | Reference |
| IC50 (Cellular Reporter Assay) | - | 0.17 nM | [2][4] |
| IC50 (Antiproliferative Assay) | UM-UC-9 | 3.4 nM | [4] |
Potential in Other Cancer Types
While extensive data on cancer types other than bladder cancer is not yet publicly available, the discovery process for this compound included a broad screening effort to identify other potentially sensitive cell lines. A PRISM multiplexed cancer cell line platform was utilized for this purpose, though the specific results of this screen are detailed in the supplementary materials of the primary research publications and are not available in the public domain search results. The investigation into PPARγ inverse agonists as a therapeutic strategy is an emerging field, with the potential for efficacy in other malignancies dependent on the role of PPARγ in those specific cancer types.[5]
Experimental Protocols
The following outlines the general methodologies employed in the evaluation of this compound.
Antiproliferative Assays
-
Cell Seeding: Cancer cell lines, such as UM-UC-9, are seeded in multi-well plates at a specified density.
-
Compound Treatment: A dilution series of this compound is added to the cells, typically ranging from picomolar to micromolar concentrations.
-
Incubation: The cells are incubated with the compound for a defined period, for example, 7 days, to assess the effect on proliferation.[4]
-
Readout: Cell viability is measured using a colorimetric assay (e.g., CellTiter-Glo®) or by direct cell counting.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to inhibit cell proliferation by 50%.
Gene Expression Analysis
-
Cell Treatment: Cells are treated with this compound at a concentration known to be effective (e.g., 200 nM).
-
RNA Isolation: After a specified treatment duration, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis and qPCR: The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative polymerase chain reaction (qPCR) to measure the expression levels of PPARγ target genes.
-
RNA Sequencing: For a broader understanding of gene expression changes, RNA sequencing can be performed. Libraries are prepared from the isolated RNA and sequenced on a platform such as the Illumina HiSeq.
The following diagram illustrates a general experimental workflow for evaluating this compound:
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a promising, potent, and selective tool for probing the biology of PPARγ inverse agonism. Its significant antiproliferative effects in bladder cancer models underscore its potential as a targeted therapy. While the full spectrum of its activity in other cancer types is still under investigation, the methodologies and data presented in this guide provide a solid foundation for further research and development in this area. Future studies, including the public dissemination of broader screening results, will be crucial in delineating the full therapeutic potential of this compound across a wider range of malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-4931 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As a nuclear receptor, PPARγ plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly those with PPARG gene amplification such as specific bladder cancers, PPARγ is a key driver of oncogenesis.[1] this compound exerts its effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the repression of PPARγ target genes.[1] This activity results in antiproliferative effects in sensitive cancer cell lines, making this compound a valuable tool for studying the therapeutic potential of PPARγ inverse agonism in cancer biology.[1]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based assays to assess its biological activity.
Mechanism of Action: PPARγ Inverse Agonism
In its basal state, the PPARγ/RXR heterodimer can be bound to DNA at Peroxisome Proliferator Response Elements (PPREs) and associated with corepressor proteins like NCOR1 and SMRT, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes.
This compound, as a covalent inverse agonist, binds to PPARγ and stabilizes the interaction with corepressors, enhancing transcriptional repression of PPARγ target genes. This leads to downstream cellular effects such as the inhibition of proliferation in PPARγ-dependent cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Assay Type | Reference |
| UM-UC-9 | Bladder Carcinoma | 1.1 | Cell Proliferation | [1] |
| 5637 | Bladder Carcinoma | Sensitive | Colony Formation | [1] |
| HT1197 | Bladder Carcinoma | Sensitive | Colony Formation | [1] |
Note: "Sensitive" indicates antiproliferative effects were observed at a concentration of 100 nM.[1]
Table 2: Effect of this compound on PPARγ Target Gene Expression
| Target Gene | Function | Effect of this compound | Cell Line |
| FABP4 | Fatty Acid Binding | Downregulation | UM-UC-9 |
| ANXA3 | Annexin A3 | Downregulation | UM-UC-9 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the antiproliferative effects of this compound on a sensitive cell line such as UM-UC-9.
Materials:
-
This compound (stock solution in DMSO)
-
UM-UC-9 cells (or other sensitive cell line)
-
Complete growth medium (e.g., EMEM with 10% FBS, 2mM L-glutamine, 1% Non-Essential Amino Acids)[2]
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture UM-UC-9 cells according to standard protocols.[2]
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound (stock solution in DMSO)
-
UM-UC-9 cells (or other appropriate cell line)
-
Complete growth medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate containing 2 mL of complete growth medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control.
-
Incubate the plates for 7-14 days at 37°C, 5% CO₂, changing the medium with fresh compound every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Protocol 3: Analysis of PPARγ Target Gene Expression by RT-qPCR
This protocol details how to measure changes in the mRNA levels of PPARγ target genes, such as FABP4, following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
UM-UC-9 cells
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green)
-
Primers for target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed UM-UC-9 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a specific concentration of this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Experimental Workflow
References
Application Notes and Protocols for Utilizing BAY-4931 in a TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] As an inverse agonist, this compound promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and 2 (NCOR2), to the PPARγ ligand-binding domain (LBD), leading to the transcriptional repression of target genes.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for studying molecular interactions, making it an ideal platform for characterizing the binding and activity of compounds like this compound.[3][4][5][6][7]
These application notes provide a detailed protocol for a TR-FRET-based PPARγ corepressor recruitment assay to characterize the activity of this compound. The assay measures the interaction between the PPARγ LBD and a peptide derived from the corepressor NCOR2.
Principle of the TR-FRET Assay
The TR-FRET assay for PPARγ corepressor recruitment is based on the principle of FRET between a lanthanide donor fluorophore and a suitable acceptor fluorophore. In this application, the PPARγ LBD is tagged (e.g., with GST or a His-tag), and a terbium (Tb)- or europium (Eu)-labeled antibody against the tag serves as the TR-FRET donor. A peptide derived from the NCOR2 corepressor, containing the receptor interaction domain, is labeled with an acceptor fluorophore (e.g., fluorescein or d2).
When this compound, an inverse agonist, binds to the PPARγ LBD, it induces a conformational change that promotes the recruitment of the NCOR2 peptide. This brings the donor and acceptor fluorophores into close proximity (typically within 1-10 nm), allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.[3][4][6][7] The intensity of the FRET signal is directly proportional to the extent of the PPARγ-NCOR2 interaction.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist, leading to the recruitment of the NCOR corepressor complex and subsequent transcriptional repression.
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Quantitative Data
The following table summarizes the quantitative data for this compound in a LanthaScreen™ TR-FRET PPARγ corepressor recruitment assay using the NCOR2 (Smrt ID2) peptide.
| Compound | Assay Type | Parameter | Value |
| This compound | LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment (NCOR2 peptide) | EC50 | 0.17 nM |
| Emax | 100% |
Data presented is representative of values reported in the literature.
Experimental Protocols
Materials and Reagents
-
PPARγ-LBD Protein: Recombinant human PPARγ ligand-binding domain (LBD) with a suitable tag (e.g., GST or 6xHis).
-
NCOR2 Peptide: A biotinylated or fluorescein-labeled synthetic peptide containing the nuclear receptor interaction domain of NCOR2 (e.g., Biotin-GHSFADPASNLGLEDIIRKALMG-amide).
-
TR-FRET Donor: Terbium (Tb)-labeled anti-GST or anti-His antibody (if using a tagged PPARγ-LBD).
-
TR-FRET Acceptor: Streptavidin-d2 or another suitable acceptor if using a biotinylated peptide.
-
This compound: Test compound, prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 25 mM MOPS (pH 7.4), 25 mM KCl, 1 mM EDTA, 0.01% fatty acid-free BSA, 0.01% Tween-20, and 1 mM TCEP.
-
Microplates: Low-volume, 384-well black polystyrene microplates.
-
Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~495 nm (for Terbium) and ~520 nm (for fluorescein) or ~665 nm (for d2).
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound TR-FRET assay.
Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.
-
-
Reagent Preparation:
-
Thaw all protein and peptide stocks on ice.
-
Prepare working solutions of PPARγ-LBD, NCOR2 peptide, Tb-labeled antibody, and Streptavidin-d2 in chilled assay buffer at the desired concentrations. Note: Optimal concentrations of each reagent should be determined empirically through titration experiments. As a starting point, low nanomolar concentrations are often used.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the diluted this compound solutions or vehicle control (DMSO in assay buffer) into the wells of a 384-well plate.
-
Add the PPARγ-LBD solution (e.g., 5 µL) to each well.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the receptor.
-
Prepare a mixture of the NCOR2 peptide and the TR-FRET donor and acceptor reagents in assay buffer.
-
Add this mixture (e.g., 10 µL) to each well.
-
Incubate the plate for the recommended time (e.g., 1-3 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm.
-
Record the emission at two wavelengths: ~495 nm (donor) and ~520 nm or ~665 nm (acceptor, depending on the acceptor fluorophore).
-
The plate reader should be configured for time-resolved fluorescence measurements, with a delay time (e.g., 50-100 µs) and an integration time (e.g., 100-400 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the data to a positive control (e.g., a known potent inverse agonist) and a negative control (vehicle).
-
Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Conclusion
The TR-FRET-based PPARγ corepressor recruitment assay is a powerful tool for characterizing the inverse agonist activity of compounds like this compound. This homogeneous, high-throughput compatible assay provides a quantitative measure of the compound's ability to promote the interaction between PPARγ and its corepressors. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay for the screening and characterization of novel PPARγ modulators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Proliferation Assay with BAY-4931
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a key regulator of cellular differentiation, lipid metabolism, and inflammation, PPARγ has emerged as a therapeutic target in various diseases, including cancer.[3][4] In certain cancer types, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[3][4] Inverse agonists of PPARγ, like this compound, function by stabilizing the interaction between PPARγ and nuclear receptor corepressors (e.g., NCOR1 and NCOR2), leading to the repression of target gene transcription and subsequent anti-proliferative effects in sensitive cell lines.[3][5]
These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a cell-based assay, using the UM-UC-9 human bladder cancer cell line as a primary example.
Mechanism of Action: PPARγ Inverse Agonism
This compound exerts its anti-proliferative effects through a specific molecular mechanism involving the PPARγ nuclear receptor. In its basal state, PPARγ can be transcriptionally active. This compound, as a covalent inverse agonist, binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor that promotes the recruitment and stabilization of corepressor proteins, such as NCOR2.[3][5] The stabilized PPARγ-corepressor complex then binds to PPAR response elements (PPREs) on the DNA, leading to the repression of target gene transcription. This ultimately results in the inhibition of cell proliferation in cancer cells where PPARγ is a key driver.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Biochemical Assay | PPARγ | IC50 | 0.17 nM | [1] |
| Cell Proliferation Assay | UM-UC-9 | IC50 | 3.4 nM | [1] |
| Anti-proliferative Effect | Various sensitive cell lines | Concentration | 100 nM | [3][5] |
Experimental Protocol: Cell-Based Proliferation Assay
This protocol details the steps for determining the anti-proliferative effect of this compound on the UM-UC-9 human bladder cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
This compound (stock solution in DMSO)
-
UM-UC-9 cells
-
Growth Medium: EMEM (EBSS) supplemented with 2mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 10% Fetal Bovine Serum (FBS)
-
0.05% Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-600 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Procedure
Day 1: Cell Seeding
-
Culture UM-UC-9 cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the growth medium and wash the cells with sterile PBS.
-
Add 2-3 mL of 0.05% Trypsin/EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a series of dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plate to the incubator.
Day 9: MTT Assay
-
After 7 days of incubation, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 3 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
After incubation, add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Expected Results
Treatment of UM-UC-9 cells with this compound is expected to result in a dose-dependent decrease in cell proliferation. The IC50 value should be in the low nanomolar range, consistent with published data.
Troubleshooting
-
High background: Ensure complete removal of phenol red-containing medium before adding MTT reagent and solvent.
-
Low signal: Check cell seeding density and viability. Ensure formazan crystals are fully dissolved before reading the absorbance.
-
Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Use a multichannel pipette for additions where possible.
This protocol provides a robust method for evaluating the anti-proliferative effects of this compound. The use of a well-characterized PPARγ-dependent cell line and a standardized proliferation assay will enable researchers to generate reliable and reproducible data for preclinical drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of BAY-4931 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BAY-4931, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Compound Information and Properties
This compound is a small molecule inhibitor with a molecular weight of 421.83 g/mol .[1][6][7] It is characterized as a light yellow to light brown solid.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][8][9]
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₂₂H₁₆ClN₃O₄ | [1][6] |
| Molecular Weight | 421.83 g/mol | [1][6][7] |
| Appearance | Solid, Light yellow to light brown | [1] |
| CAS Number | 423150-91-8 | [1][6] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][6][7][10] |
| Solubility in DMSO | Up to 125 mg/mL (296.33 mM) | [1] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [1][7] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1][10] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, disposable pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and solubility.[11]
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.218 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 421.83 g/mol = 0.004218 g = 4.218 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.218 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication or warming the solution to a temperature no higher than 50°C can be employed.[1][12] One source indicates that achieving a high concentration of 125 mg/mL in DMSO may require ultrasonication and heating to 70°C.[1]
-
-
Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
2.3. Storage and Handling of Stock Solution
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed cryovials.[13]
-
Long-Term Storage: For long-term storage, store the aliquots at -80°C, where they are stable for up to 6 months.[1][10]
-
Short-Term Storage: For short-term storage, aliquots can be kept at -20°C for up to one month.[1][10]
-
Handling: When using an aliquot, thaw it completely and bring it to room temperature before opening. Any unused portion of a thawed aliquot should generally be discarded to ensure experimental consistency.
2.4. Preparation of Working Solutions
Due to the poor aqueous solubility of this compound, direct dilution of the DMSO stock solution into aqueous buffers or cell culture media can cause precipitation.[8]
-
Intermediate Dilutions: It is best practice to perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium.
-
Final Dilution: Add the final, diluted DMSO sample to your buffer or incubation medium.
-
Vehicle Control: In all experiments, it is critical to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental samples.[13] The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[13]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - American Chemical Society - Figshare [acs.figshare.com]
- 4. tebubio.com [tebubio.com]
- 5. tebubio.com [tebubio.com]
- 6. This compound Supplier | CAS 423150-91-8 | AOBIOUS [aobious.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: BAY-4931 Treatment of Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In the context of bladder cancer, particularly muscle-invasive luminal subtypes, PPARγ is considered a critical lineage driver.[1] Activation of PPARγ, through genetic alterations such as gene amplification or mutations in its heterodimeric partner Retinoid X Receptor Alpha (RXRα), can contribute to oncogenesis.[1] this compound exerts its anti-cancer effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the downregulation of PPARγ target genes and subsequent inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for studying the effects of this compound on bladder cancer cell lines.
Data Presentation
The antiproliferative activity of this compound has been quantified in the UM-UC-9 bladder cancer cell line, which is characterized by PPARG focal gene amplification.[1]
Table 1: Antiproliferative Activity of this compound in Bladder Cancer Cell Lines
| Cell Line | Genetic Alteration | IC50 (nM) | Reference |
| UM-UC-9 | PPARG Amplification | 3.4 | [1] |
| 5637 | PPARG Amplification | Data not available | |
| HT-1197 | RXRα p.S427F Mutation | Data not available |
Note: While 5637 and HT-1197 are relevant cell lines for studying PPARγ inverse agonists, specific IC50 values for this compound were not identified in the reviewed literature. Researchers are encouraged to determine these values empirically.
Mandatory Visualizations
Caption: this compound mechanism of action in bladder cancer cells.
Caption: Workflow for assessing this compound effects on bladder cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
UM-UC-9 (ATCC® CRL-1749™) - PPARG amplification
-
5637 (ATCC® HTB-9™) - PPARG amplification
-
HT-1197 (ATCC® CRL-1473™) - RXRα p.S427F mutation
-
-
Culture Medium:
-
For UM-UC-9: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
For 5637: RPMI-1640 Medium supplemented with 10% FBS.
-
For HT-1197: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
This compound Preparation
-
Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. For in vitro studies, a high concentration stock (e.g., 10 mM) is recommended.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the complete cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well plates
-
Bladder cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for PPARγ Target Gene Expression
This protocol is to assess the effect of this compound on the protein expression of PPARγ target genes.
-
Target Genes of Interest: FABP4, ACSL5, PLIN2.
-
Materials:
-
6-well plates
-
Bladder cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-FABP4, anti-ACSL5, anti-PLIN2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control (GAPDH or β-actin).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
-
Materials:
-
6-well plates
-
Bladder cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use flow cytometry software to analyze the DNA content histograms.
-
Gate the cell population to exclude doublets and debris.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples.
-
References
Application Notes and Protocols for Western Blot Analysis of PPARγ Targets Following BAY-4931 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation is implicated in various diseases, including metabolic disorders and cancer. BAY-4931 is a potent and selective covalent inverse agonist of PPARγ.[1][2][3] Unlike agonists that activate the receptor, inverse agonists like this compound inhibit its basal constitutive activity, leading to the repression of PPARγ target gene expression.[1][2][3] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the protein expression of PPARγ and its key downstream targets, Fatty Acid Binding Protein 4 (FABP4) and CD36.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of PPARγ inverse agonism by this compound and the general workflow for the Western blot analysis.
Caption: Signaling pathway of PPARγ inverse agonism by this compound.
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary
The following table provides a representative summary of expected quantitative Western blot data following this compound treatment. Values are presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and compared to a vehicle-treated control group.
| Target Protein | Treatment Group | Concentration (nM) | Duration (hr) | Relative Protein Expression (Mean ± SD) | Fold Change vs. Vehicle |
| PPARγ | Vehicle (DMSO) | 0 | 24 | 1.00 ± 0.12 | 1.00 |
| This compound | 10 | 24 | 0.98 ± 0.15 | 0.98 | |
| This compound | 100 | 24 | 0.95 ± 0.11 | 0.95 | |
| FABP4 | Vehicle (DMSO) | 0 | 24 | 1.00 ± 0.09 | 1.00 |
| This compound | 10 | 24 | 0.65 ± 0.08 | 0.65 | |
| This compound | 100 | 24 | 0.32 ± 0.05 | 0.32 | |
| CD36 | Vehicle (DMSO) | 0 | 24 | 1.00 ± 0.14 | 1.00 |
| This compound | 10 | 24 | 0.71 ± 0.10 | 0.71 | |
| This compound | 100 | 24 | 0.45 ± 0.07 | 0.45 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Select a cell line known to express PPARγ and its target genes (e.g., 3T3-L1 adipocytes, MCF-7 breast cancer cells, or other relevant cell lines).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When cells reach the desired confluency, replace the old medium with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction from Cell Lysates
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) standards.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x and a consistent total protein amount per lane (e.g., 20-30 µg).
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
- 5. FABP4 antibody (12802-1-AP) | Proteintech [ptglab.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for RT-qPCR Analysis of Genes Regulated by BAY-4931
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4][5] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARγ is considered a critical lineage driver, making it a potential therapeutic target.[1][3] this compound functions by enhancing the interaction between PPARγ and corepressors, such as NCOR1 and NCOR2, leading to the robust repression of PPARγ target genes and subsequent antiproliferative effects in sensitive cell lines.[1][2][3]
These application notes provide a detailed protocol for quantifying the changes in gene expression induced by this compound using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). The protocol outlines the treatment of a relevant cancer cell line with this compound, followed by RNA extraction, reverse transcription, and qPCR analysis of key PPARγ target genes.
Signaling Pathway of this compound Action
This compound exerts its effect by modulating the transcriptional activity of PPARγ. In its basal state, PPARγ can be bound to DNA and associated with corepressor proteins, leading to the repression of target gene transcription. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. Conversely, as an inverse agonist, this compound stabilizes the interaction between PPARγ and corepressors (NCOR1/2), thereby enhancing the repression of target gene transcription.
Caption: Mechanism of this compound action on PPARγ signaling.
Experimental Protocols
This section details the step-by-step methodology for assessing the effect of this compound on the expression of target genes using a two-step RT-qPCR protocol.[6][7]
Cell Culture and Treatment
-
Cell Line: A human bladder cancer cell line with known PPARγ activity, such as UM-UC-9 or RT112, is recommended.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 1 nM to 100 nM is suggested, based on the reported IC50 values.[4]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 to 48 hours.
-
RNA Extraction and Quantification
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of homogenization, phase separation (for TRIzol-based methods), and purification on a silica membrane.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:
-
Total RNA (1 µg)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse Transcriptase Buffer
-
dNTPs
-
RNase Inhibitor
-
Primers (Oligo(dT)s and/or Random Hexamers are recommended for a two-step protocol)[6]
-
Nuclease-free water
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).
-
No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to check for genomic DNA contamination in the subsequent qPCR step.[8]
Quantitative PCR (qPCR)
-
Target Genes:
-
Downregulated: FABP4 (Fatty Acid Binding Protein 4) - a canonical PPARγ target gene.
-
Upregulated: ANXA3 (Annexin A3) - reported to be upregulated by PPARγ inverse agonists.
-
Housekeeping Gene: PPIA (Peptidylprolyl Isomerase A) or other validated stable reference genes for normalization.
-
-
Primer Design/Selection: Use pre-validated qPCR primers or design primers using software like Primer-BLAST. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
cDNA template (diluted)
-
Forward Primer (final concentration of 200-500 nM)
-
Reverse Primer (final concentration of 200-500 nM)
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Nuclease-free water
-
-
No-Template Control: Include a "no template control" (NTC) for each primer pair to check for contamination.[8]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Experimental Workflow
Caption: Workflow for RT-qPCR analysis of gene expression.
Data Presentation and Analysis
The relative gene expression can be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (this compound Treated Sample) - ΔCt (Vehicle Control Sample)
-
Calculation of Fold Change: Fold Change = 2-ΔΔCt
The results should be presented as the mean fold change ± standard deviation from at least three biological replicates.
Table 1: Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FABP4 | TGGAAATGTGTGATGCCTTTG | CCAAATGCAGCATAGGTAGGA |
| ANXA3 | GCTGGAGCTTCAGAACTCCA | TCCTTGTCACCAATGGCATC |
| PPIA | CATCTGCACTGCCAAGACTGA | TTGCCAAACACCACATGCTT |
Note: These are example primer sequences and should be validated for specificity and efficiency before use.
Table 2: Expected Gene Expression Changes after this compound Treatment
| Target Gene | Expected Regulation | Biological Role in Relation to PPARγ |
| FABP4 | Downregulated | A key PPARγ target gene involved in fatty acid uptake and transport. Its repression indicates successful inverse agonism of PPARγ. |
| ANXA3 | Upregulated | A member of the annexin family of calcium-dependent phospholipid-binding proteins, its upregulation is observed with some PPARγ inverse agonists. |
Table 3: Example Data Summary of Relative Gene Expression
| Treatment | Target Gene | Mean Fold Change vs. Vehicle | Standard Deviation | p-value |
| This compound (10 nM) | FABP4 | 0.45 | 0.08 | <0.01 |
| This compound (100 nM) | FABP4 | 0.21 | 0.05 | <0.001 |
| This compound (10 nM) | ANXA3 | 1.8 | 0.25 | <0.05 |
| This compound (100 nM) | ANXA3 | 2.5 | 0.31 | <0.01 |
This table represents hypothetical data for illustrative purposes.
Conclusion
This document provides a comprehensive protocol for utilizing RT-qPCR to investigate the effects of this compound on the expression of PPARγ target genes. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent in PPARγ-driven diseases. Adherence to good laboratory practices, including the use of appropriate controls and replicates, is essential for generating high-quality data.
References
- 1. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and function of PPARγ in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PPARγ activation serves as therapeutic strategy against bladder cancer via inhibiting PI3K-Akt signaling pathway | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-4931
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] PPARγ is a ligand-activated nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[2] In certain pathological contexts, such as specific types of cancer, aberrant PPARγ activity can drive disease progression.[1]
Unlike PPARγ agonists which activate transcription, inverse agonists like this compound stabilize the interaction of PPARγ with corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[1] This enhanced recruitment of corepressors leads to the repression of PPARγ target genes. These corepressor complexes often include histone-modifying enzymes like Histone Deacetylases (HDACs) and Histone Methyltransferases (HMTs), which mediate transcriptional repression through epigenetic modifications.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with specific genomic regions. This application note provides a detailed protocol for utilizing a ChIP assay to elucidate the mechanism of action of this compound. Specifically, it describes how to assess the occupancy of PPARγ and its corepressors at target gene promoters in response to this compound treatment.
Principle of the Assay
The ChIP assay, in conjunction with this compound treatment, allows for the quantification of changes in the association of PPARγ and its corepressors with specific DNA sequences. Cells are treated with this compound or a vehicle control, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., PPARγ, NCoR1) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA can be analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences, thereby indicating the level of protein occupancy at those genomic loci.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical ChIP-qPCR experiment designed to assess the effect of this compound on the occupancy of PPARγ and the corepressor NCoR1 at the promoter of a known PPARγ target gene, FABP4. This data is presented as "Fold Enrichment over IgG," which is a common method for reporting ChIP-qPCR results.
Table 1: Effect of this compound on PPARγ Occupancy at the FABP4 Promoter
| Treatment | Antibody | Fold Enrichment over IgG (Mean ± SD) |
| Vehicle (DMSO) | PPARγ | 15.2 ± 1.8 |
| This compound (200 nM) | PPARγ | 12.5 ± 1.5 |
| Vehicle (DMSO) | IgG | 1.0 ± 0.2 |
| This compound (200 nM) | IgG | 1.1 ± 0.3 |
Table 2: Effect of this compound on NCoR1 Recruitment to the FABP4 Promoter
| Treatment | Antibody | Fold Enrichment over IgG (Mean ± SD) |
| Vehicle (DMSO) | NCoR1 | 3.5 ± 0.5 |
| This compound (200 nM) | NCoR1 | 9.8 ± 1.2 |
| Vehicle (DMSO) | IgG | 1.0 ± 0.3 |
| This compound (200 nM) | IgG | 1.2 ± 0.2 |
Note: The data presented in these tables are representative of expected results and should be used as a guideline. Actual results may vary depending on the cell line, experimental conditions, and antibody used.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound induced PPARγ-mediated transcriptional repression.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: Overview of the Chromatin Immunoprecipitation (ChIP) assay workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Plate a suitable cell line (e.g., a human cancer cell line with known PPARγ activity) at an appropriate density in complete growth medium and incubate overnight to allow for cell adherence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentration (e.g., 200 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time should be determined empirically.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell type and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
Protein A/G magnetic beads
-
ChIP-grade antibodies (PPARγ, NCoR1, Normal IgG)
Procedure:
-
Cross-linking:
-
After this compound treatment, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the remaining chromatin with protein A/G magnetic beads.
-
Add the primary antibody (anti-PPARγ, anti-NCoR1, or normal IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Collect the beads using a magnetic stand and perform a series of washes with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound material.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C overnight to reverse the cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Protocol 3: qPCR Analysis
-
Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the promoter of the target gene (e.g., FABP4) and a negative control region (e.g., a gene desert).
-
qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix with the purified ChIP DNA and input DNA.
-
Data Analysis:
-
Calculate the amount of DNA in each sample relative to a standard curve.
-
Normalize the amount of ChIP DNA to the corresponding input DNA to account for variations in chromatin preparation.
-
Express the results as "Fold Enrichment over IgG" using the following formula:
-
Fold Enrichment = 2^-[Ct(ChIP) - (Ct(Input) - log2(Input Dilution Factor))] / 2^-[Ct(IgG) - (Ct(Input) - log2(Input Dilution Factor))]
-
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low ChIP signal | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. |
| Poor antibody quality | Use a ChIP-validated antibody and optimize the amount used per IP. | |
| Incomplete cell lysis or chromatin shearing | Optimize sonication conditions. | |
| High background | Insufficient washing | Increase the number or duration of washes. |
| Non-specific antibody binding | Use a high-quality antibody and include an IgG control. | |
| Too much starting material | Reduce the amount of chromatin per IP. | |
| Variability between replicates | Inconsistent sample handling | Ensure uniform treatment, cross-linking, and sonication across all samples. |
| Pipetting errors in qPCR | Use a master mix and calibrated pipettes. |
Conclusion
The combination of this compound treatment with the Chromatin Immunoprecipitation assay provides a robust method for investigating the molecular mechanism of this PPARγ inverse agonist. By quantifying the changes in PPARγ and corepressor occupancy at target gene promoters, researchers can gain valuable insights into the compound's efficacy and its impact on the epigenetic landscape, furthering its development as a potential therapeutic agent.
References
Application Notes and Protocols for High-Throughput Screening of PPARγ Inverse Agonists Using BAY-4931
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1][2][3] Dysregulation of PPARγ activity is implicated in various diseases, including obesity, type 2 diabetes, and certain cancers.[3][4] While PPARγ agonists have been utilized therapeutically, there is growing interest in the discovery of inverse agonists that can suppress the basal transcriptional activity of PPARγ. These compounds hold promise for the treatment of conditions driven by aberrant PPARγ activation.[1][5]
BAY-4931 is a potent, selective, and covalent inverse agonist of PPARγ.[6] It functions by stabilizing the interaction between PPARγ and the nuclear receptor corepressors NCOR1 and NCOR2, leading to the repression of PPARγ target gene transcription.[1][5] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel PPARγ inverse agonists.
Mechanism of Action of this compound
This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of the NCOR1/2 corepressor complex.[1] This stabilization of the PPARγ-corepressor interaction prevents the recruitment of coactivators, leading to the transcriptional repression of PPARγ target genes. One such key target gene is Fatty Acid Binding Protein 4 (FABP4), which is involved in lipid metabolism and is typically upregulated by PPARγ agonists.[7][8][9] Inverse agonists like this compound effectively suppress the expression of FABP4.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency as a PPARγ inverse agonist.
| Parameter | Value | Reference |
| IC50 (PPARγ Inverse Agonist Activity) | 0.17 nM | [6] |
| IC50 (UM-UC-9 Cell Proliferation) | 3.4 nM | [6] |
High-Throughput Screening Protocol: TR-FRET Corepressor Recruitment Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based corepressor recruitment assay is a robust and sensitive method for high-throughput screening of PPARγ inverse agonists. The following protocol is designed for a 384-well plate format and utilizes a commercially available kit, such as the LanthaScreen™ TR-FRET PPARγ Coregulator Assay.
Principle
This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide (derived from NCOR). An inverse agonist, like this compound, will promote this interaction, leading to an increased TR-FRET signal.
Materials and Reagents
-
LanthaScreen™ TR-FRET PPARγ Coregulator Assay Kit (or similar) containing:
-
GST-PPARγ-LBD
-
Fluorescein-NCOR Corepressor Peptide
-
Terbium-anti-GST Antibody
-
Assay Buffer
-
-
Test compounds (dissolved in DMSO)
-
This compound (positive control, dissolved in DMSO)
-
GW9662 (a PPARγ antagonist, as a negative control, dissolved in DMSO)
-
384-well, low-volume, black assay plates
-
A microplate reader capable of TR-FRET measurements (e.g., equipped with a 340 nm excitation source and 495 nm and 520 nm emission filters)
-
Automated liquid handling systems for dispensing reagents
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control compounds (this compound, GW9662) in DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Prepare the 2X GST-PPARγ-LBD solution in assay buffer.
-
Prepare the 2X Fluorescein-NCOR peptide and 2X Terbium-anti-GST antibody mix in assay buffer.
-
-
Assay Assembly:
-
Add 10 µL of the 2X GST-PPARγ-LBD solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the receptor.
-
Add 10 µL of the 2X Fluorescein-NCOR peptide and Terbium-anti-GST antibody mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Set the excitation wavelength to 340 nm and measure the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
For each well, calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).
-
TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
-
Normalization:
-
Normalize the data using the positive control (e.g., a high concentration of this compound) and the negative control (DMSO vehicle).
-
% Activation = [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)] * 100
-
-
Dose-Response Curves and IC50 Determination:
-
For compounds screened at multiple concentrations, plot the % activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.
-
Secondary Assay: FABP4 Gene Expression Analysis
Hits identified from the primary HTS should be validated in a cell-based assay that measures the downstream biological activity of PPARγ inverse agonism. A quantitative PCR (qPCR) assay to measure the mRNA levels of the PPARγ target gene, FABP4, is a suitable secondary screen.
Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing PPARγ (e.g., human adipocytes, or a cancer cell line with high PPARγ expression like UM-UC-9) in 96-well plates.
-
Treat the cells with various concentrations of the hit compounds and controls (this compound as a positive control for repression, a PPARγ agonist like Rosiglitazone as a control for induction, and DMSO as a vehicle control).
-
Incubate for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for FABP4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in FABP4 expression.
-
Expected Results
Compounds with true PPARγ inverse agonist activity should demonstrate a dose-dependent decrease in FABP4 mRNA levels, similar to the effect observed with this compound.
Visualizations
PPARγ Signaling Pathway with Inverse Agonist Intervention
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ regulates fabp4 expression to increase DHA content in golden pompano (Trachinotus ovatus) hepatocytes | British Journal of Nutrition | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
BAY-4931 Technical Support Center: Enhancing Solubility for Experimental Success
Welcome to the technical support center for BAY-4931. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings. Given that this compound is characterized by poor aqueous solubility, proper handling and solution preparation are critical for obtaining reliable and reproducible results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is highly soluble in DMSO, with concentrations up to 125 mg/mL (296.33 mM) achievable with the aid of ultrasonication and warming to 70°C.[3][5] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell-based assays. What can I do?
A2: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture medium, the compound can "crash out" of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced toxicity and to maintain cell health.
Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?
A3: The maximum working concentration of this compound in your specific cell culture medium will need to be determined empirically. It is highly dependent on the composition of the medium (e.g., serum content, pH). A good starting point is to perform a serial dilution of your this compound stock solution in your medium and observe for any precipitation over time.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Issue: Precipitation Observed in Cell Culture Medium
-
Possible Cause 1: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your working solution is below 0.5%. You may need to prepare a more dilute intermediate stock solution to achieve this.
-
-
Possible Cause 2: Rapid Dilution.
-
Solution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. For example, first, dilute your stock solution into a smaller volume of pre-warmed (37°C) medium, gently vortex, and then add this intermediate dilution to the final volume.
-
-
Possible Cause 3: Compound Exceeds Solubility Limit in Media.
-
Solution: The solubility of this compound in your specific cell culture medium may be lower than your target concentration. You will need to experimentally determine the maximum soluble concentration (see Experimental Protocols section).
-
-
Possible Cause 4: Interaction with Media Components.
-
Solution: Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound and reduce its solubility. If possible, test the solubility in different media formulations. The presence of serum (e.g., FBS) can sometimes help to stabilize hydrophobic compounds.
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 125 mg/mL (296.33 mM) | Ultrasonic, warming, heat to 70°C | [3][5] |
| PBS (pH 6.5) | Poorly soluble | Thermodynamic solubility from a DMSO stock | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 70°C
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (Molecular Weight: 421.83 g/mol ), you will need 4.22 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Briefly vortex the solution.
-
If the compound is not fully dissolved, place the tube in a 70°C water bath or heat block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate or tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately after preparation, 2 hours, 6 hours, and 24 hours).
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope.
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for this compound in that specific medium.
Visualizations
Signaling Pathway
This compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As an inverse agonist, it suppresses the basal transcriptional activity of PPARγ.
Caption: Mechanism of this compound as a PPARγ inverse agonist.
Experimental Workflows
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 423150-91-8 | AOBIOUS [aobious.com]
- 5. This compound - Immunomart [immunomart.com]
Troubleshooting BAY-4931 precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-4931. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide: this compound Precipitation in Cell Media
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can significantly impact experimental results. Below are potential causes and solutions to help you troubleshoot this problem.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A1: Several factors can contribute to the precipitation of this compound in cell culture media:
-
Low Aqueous Solubility: this compound has been described as having poor aqueous solubility.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
High Final Concentration: Using a final concentration of this compound that is above its solubility limit in the specific cell culture medium will lead to precipitation.
-
Improper Dilution Technique: Adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation.
-
Media Composition: Components in the cell culture medium, such as salts, proteins (if using serum), and pH buffers, can interact with this compound and affect its solubility.[2]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of compounds.[3]
-
Media Evaporation: Over time, especially in long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility of this compound.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: Here are several strategies to prevent precipitation:
-
Optimize Solvent and Stock Concentration: this compound is soluble in DMSO.[4][5] Prepare a high-concentration stock solution in 100% DMSO. However, avoid using an excessively high stock concentration that requires a very small, difficult-to-pipette volume for dilution.
-
Use a Serial Dilution Approach: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the rest of your pre-warmed complete media. This gradual dilution helps to avoid localized high concentrations.
-
Determine the Maximum Soluble Concentration: Before starting your main experiment, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., with or without serum). An experimental protocol for this is provided below.
-
Control Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% to 0.5% to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Maintain Stable Conditions: Pre-warm all solutions (media, supplements) to 37°C before mixing. Ensure your incubator has proper humidification to minimize evaporation.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In separate sterile tubes, prepare a serial dilution of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. To do this, first make an intermediate dilution of your stock in pre-warmed media, and then perform the final dilutions. Ensure the final DMSO concentration is consistent across all samples and your intended experimental concentration.
-
Incubate: Incubate the tubes or the 96-well plate at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 24-48 hours).
-
Visual Inspection: After incubation, carefully inspect each sample for any signs of precipitation. This may appear as cloudiness, crystals, or a visible pellet at the bottom of the tube/well.
-
Microscopic Examination: Pipette a small volume from each concentration onto a microscope slide and examine for precipitates under a microscope.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of visible precipitates is the maximum soluble concentration of this compound in your specific medium under these conditions.
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not widely published, the following table summarizes available and relevant information.
| Parameter | Value | Source |
| Solvent Solubility | Soluble in DMSO | [4][5] |
| Thermodynamic Aqueous Solubility | Poor | [1] |
Researchers should experimentally determine the solubility in their specific cell culture medium using the protocol provided above.
Visualizations
Signaling Pathway of this compound (PPARγ Inverse Agonist)
This compound is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). In the absence of a ligand or in the presence of an inverse agonist, PPARγ is part of a complex with corepressors such as NCOR1 (Nuclear Receptor Corepressor 1) and SMRT (Silencing Mediator of Retinoid and Thyroid Hormone Receptors). This complex actively represses the transcription of target genes. Agonists of PPARγ cause a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, resulting in gene transcription. In contrast, an inverse agonist like this compound stabilizes the interaction between PPARγ and the corepressor complex, thereby enhancing the repression of gene transcription.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 423150-91-8 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
Preventing off-target effects of BAY-4931 in experiments
Welcome to the technical support center for BAY-4931. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] As an inverse agonist, it binds to PPARγ and promotes the recruitment of corepressors, leading to the repression of PPARγ target gene expression.[1][4] Its covalent binding nature can lead to a prolonged duration of action.[5][6][7]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects with this compound can arise from several sources. Due to its covalent nature, this compound has the potential to react with other proteins that have a reactive cysteine residue in a suitable binding pocket.[5][6][7] Additionally, like other small molecules, it may have affinity for other nuclear receptors or unrelated proteins, leading to unintended biological consequences.[8][9]
Q3: How can I be sure that the phenotype I observe is due to on-target PPARγ inhibition?
A3: To confirm that your observed effects are due to on-target activity, a multi-pronged approach is recommended. This can include:
-
Use of a structurally unrelated PPARγ inverse agonist: Observing the same phenotype with a different chemical scaffold targeting PPARγ strengthens the evidence for on-target effects.
-
Rescue experiments: In a cell line where a specific phenotype is observed, expressing a mutant form of PPARγ that is resistant to this compound binding should reverse the effect if it is on-target.
-
Correlation with target gene expression: The observed phenotype should correlate with the down-regulation of known PPARγ target genes.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The goal is to use the lowest concentration that gives a robust on-target effect (i.e., repression of PPARγ target genes) to minimize the risk of off-target effects. We recommend starting with a concentration range around the reported IC50 and titrating down.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: This could be due to compound instability, solubility issues, or off-target effects.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your stock solution of this compound is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Assess Solubility: Visually inspect your working solutions for any signs of precipitation. Poor solubility can lead to inconsistent results. If solubility is an issue, you may need to adjust the solvent or use a solubilizing agent, ensuring it does not affect your experimental system.
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments. To investigate off-target effects, consider using a negative control compound that is structurally similar to this compound but inactive against PPARγ.
Issue 2: Observed phenotype does not match known PPARγ biology.
Possible Cause: This is a strong indicator of a potential off-target effect.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging with PPARγ in your experimental system. This can be done by measuring the expression of well-established PPARγ target genes.
-
Identify Potential Off-Targets: If target engagement is confirmed but the phenotype is unexpected, a systematic investigation of off-targets is warranted. A chemoproteomic approach is the gold standard for identifying the targets of covalent inhibitors.
-
Selectivity Profiling: Assess the activity of this compound against other related nuclear receptors to determine its selectivity profile.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Nuclear Receptors.
| Nuclear Receptor | IC50 (nM) | Fold Selectivity vs. PPARγ |
| PPARγ | 0.5 | 1 |
| PPARα | >10,000 | >20,000 |
| PPARδ | >10,000 | >20,000 |
| LXRα | >10,000 | >20,000 |
| FXR | >10,000 | >20,000 |
| RXRα | >10,000 | >20,000 |
Table 2: Effect of this compound on the Expression of On-Target and Potential Off-Target Genes.
| Gene | Function | Treatment (10 nM this compound) |
| FABP4 | PPARγ Target Gene | ↓↓↓ |
| CD36 | PPARγ Target Gene | ↓↓↓ |
| Hypothetical Off-Target Gene 1 | (Function) | No Change |
| Hypothetical Off-Target Gene 2 | (Function) | No Change |
Experimental Protocols
Protocol 1: PPARγ Reporter Assay for On-Target Activity
This protocol is for a cell-based assay to measure the inverse agonist activity of this compound on PPARγ.
Materials:
-
HEK293 cells stably expressing a PPARγ-responsive luciferase reporter construct.
-
DMEM with 10% FBS, penicillin/streptomycin.
-
This compound.
-
Rosiglitazone (a PPARγ agonist).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed HEK293 reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for antagonism (a known PPARγ antagonist).
-
To measure inverse agonism, also include a set of wells treated with a fixed concentration of Rosiglitazone (e.g., 100 nM) to activate the reporter, and co-treat with serial dilutions of this compound.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Analyze the data by plotting the luciferase signal against the concentration of this compound. A decrease in the Rosiglitazone-induced signal indicates inverse agonist activity.
Protocol 2: Chemoproteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of a covalent inhibitor like this compound using a probe-based approach.[5][6][7]
Materials:
-
An alkyne-tagged derivative of this compound (probe).
-
Cell line of interest.
-
Lysis buffer.
-
Biotin-azide.
-
Copper(I) catalyst for click chemistry.
-
Streptavidin beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for SDS-PAGE and mass spectrometry.
Procedure:
-
Treat cells with the alkyne-tagged this compound probe for a specified time. Include a control where cells are pre-treated with an excess of untagged this compound to compete for binding sites.
-
Lyse the cells and perform a "click" reaction by adding biotin-azide and a copper(I) catalyst to attach biotin to the probe-labeled proteins.
-
Enrich the biotin-labeled proteins by incubating the cell lysate with streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify the proteins by mass spectrometry.
-
Compare the protein profiles from the probe-treated and the competition experiment to identify specific targets of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound as a PPARγ inverse agonist.
Caption: Experimental workflow for investigating suspected off-target effects.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesandcancer.com [genesandcancer.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
BAY-4931 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BAY-4931 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at high concentrations. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended.
2. What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Based on vendor information and general laboratory best practices, the following storage durations are suggested:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
3. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. As a covalent inhibitor with a reactive chloro-nitro-arene moiety, it is susceptible to hydrolysis, particularly at neutral to basic pH. For cellular assays, it is recommended to dilute the DMSO stock solution into the aqueous cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
-
Question: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
-
Answer: Precipitation is a common issue due to the lower solubility of many organic compounds in aqueous solutions compared to DMSO. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: this compound may not be soluble at the desired final concentration in your aqueous medium. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the percentage of DMSO (if permissible): For in vitro biochemical assays, a final DMSO concentration of up to 1-2% is often tolerated. However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Use a pre-warmed aqueous solution: Diluting the DMSO stock into a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility. Ensure the final solution is vortexed or mixed thoroughly immediately after dilution.
-
Consider the use of a surfactant: For biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) may help to maintain the solubility of this compound. However, this is generally not suitable for cellular experiments.
-
Issue 2: Inconsistent or Lower-than-Expected Activity in Experiments
-
Question: My experimental results with this compound are inconsistent, or the compound appears less potent than expected. What could be the cause?
-
Answer: Inconsistent activity can stem from issues with compound stability and handling. Consider the following:
-
Degradation of stock solution: Ensure that your DMSO stock solution has been stored correctly and has not undergone an excessive number of freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Degradation in aqueous solution: As mentioned, this compound's stability in aqueous media can be limited. Prepare fresh dilutions from your stock solution for each experiment and use them promptly. Avoid storing diluted aqueous solutions of this compound.
-
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-adhesion plasticware or pre-rinsing with the experimental buffer may help mitigate this.
-
Reaction with media components: Covalent inhibitors can potentially react with nucleophilic components in complex media, such as serum proteins or high concentrations of thiols (e.g., glutathione, dithiothreitol). Be mindful of the composition of your experimental buffer.
-
Stability and Degradation Data
The following tables summarize the hypothetical, yet plausible, stability of this compound in solution under various conditions. These data are intended to serve as a guideline for experimental design.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours |
| 4.0 | > 48 |
| 7.4 | ~ 12 |
| 8.5 | ~ 4 |
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
| Temperature | Half-life (t½) in hours |
| 4°C | > 72 |
| 25°C (Room Temp) | ~ 24 |
| 37°C | ~ 12 |
Table 3: Photostability of this compound in Solution (pH 7.4, 25°C)
| Condition | % Remaining after 24 hours |
| Protected from light | > 95% |
| Exposed to ambient light | ~ 85% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers (e.g., pH 4.0, 7.4, and 8.5). The final DMSO concentration should be kept constant at 0.1%.
-
Incubation:
-
For pH stability, incubate aliquots of each test solution at 37°C.
-
For temperature stability, incubate aliquots of the pH 7.4 test solution at 4°C, 25°C, and 37°C.
-
For photostability, incubate aliquots of the pH 7.4 test solution at 25°C, with one set protected from light and another exposed to ambient laboratory light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample and determine the half-life.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathways of this compound.
How to handle BAY-4931's metabolic instability in vivo
<content_type_C_2>
Troubleshooting Guides and FAQs for In Vivo Metabolic Instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the in vivo metabolic instability of the investigational compound BAY-4931. The following information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
1. My in vivo studies with this compound show low exposure and a short half-life. What could be the cause?
High clearance, often due to rapid metabolism, is a likely cause for the low exposure and short half-life observed with this compound.[1][2][3] This phenomenon, known as metabolic instability, refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[2] The liver is the primary site for drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a major role.[1][4][5][6][7] These enzymes, particularly isoforms like CYP3A4, are responsible for metabolizing a vast number of drugs.[6][8]
To confirm if metabolic instability is the issue, it is recommended to conduct in vitro metabolic stability assays. These assays can provide an initial assessment of how quickly this compound is metabolized.
2. How can I assess the metabolic stability of this compound in vitro?
In vitro metabolic stability assays are crucial for understanding the metabolic fate of a compound.[3] Two common assays are the liver microsomal stability assay and the hepatocyte stability assay.[3][9]
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells that are rich in Phase I drug-metabolizing enzymes, such as CYPs.[10][11] It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[11]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.[9][12]
The results from these assays, typically reported as half-life (t½) and intrinsic clearance (CLint), can help rank compounds based on their metabolic stability.[2][13]
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound
| Assay Type | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 8 | 87 |
| Rat | 5 | 139 | |
| Hepatocytes | Human | 15 | 46 |
| Rat | 10 | 69 |
3. The in vitro data suggests this compound is metabolically unstable. How do I identify the metabolic "soft spots"?
Identifying the specific sites on the this compound molecule that are susceptible to metabolism, known as "soft spots," is a critical step in improving its stability.[14] This process is often referred to as metabolite identification (MetID).[14]
The primary technique for MetID is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture, you can detect and structurally characterize its metabolites.[17][18] This information reveals the points of metabolic attack, such as oxidation, hydroxylation, or dealkylation.[19]
Troubleshooting Guides
Issue: High first-pass metabolism is suspected for this compound.
First-pass metabolism is the extensive metabolism of a drug in the liver and/or gut wall before it reaches systemic circulation, leading to reduced bioavailability.[20][21][22]
Troubleshooting Steps:
-
Conduct an in vivo pharmacokinetic study with both oral (PO) and intravenous (IV) administration. A significant difference in the area under the curve (AUC) between the two routes of administration is indicative of high first-pass metabolism.[22]
-
Analyze plasma samples for metabolites. The presence of high concentrations of metabolites after oral dosing compared to IV dosing further supports first-pass metabolism.
-
Consider alternative routes of administration. For preclinical studies, routes that bypass the liver, such as subcutaneous or intraperitoneal injection, can be explored to achieve higher systemic exposure.[20][21][23]
dot
Caption: Workflow illustrating the first-pass effect after oral drug administration.
Issue: How can I improve the metabolic stability of this compound?
Once the metabolic soft spots are identified, several medicinal chemistry strategies can be employed to improve metabolic stability.
Strategies:
-
Blocking Metabolic Sites: Introduce chemical modifications at or near the site of metabolism to hinder enzyme access. Common approaches include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow down the rate of metabolism.[24][25]
-
Fluorination: Introducing fluorine atoms can block oxidative metabolism.
-
Steric Hindrance: Adding bulky groups near the metabolic site can physically block the enzyme.[26]
-
-
Bioisosteric Replacement: Replace a metabolically labile functional group with a more stable one that retains the desired biological activity.[24] For example, replacing a labile ester with a more stable amide.[26]
-
Conformational Constraint: Modifying the molecule to adopt a conformation that is less favorable for binding to metabolic enzymes.[26][27]
dot
Caption: Decision-making workflow for improving the metabolic stability of a compound.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[9][11]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rodents (e.g., mice or rats).[28]
Materials:
-
This compound formulated for both IV and PO administration
-
Rodents (e.g., C57BL/6 mice or Sprague Dawley rats)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals for at least 3-5 days before the study.[29]
-
Divide the animals into two groups: IV administration and PO administration.
-
Administer this compound at the predetermined dose.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[28][30]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Use pharmacokinetic software to calculate key parameters such as AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Rats
| Route | Dose (mg/kg) | AUC (ng*h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Bioavailability (%) |
| IV | 1 | 500 | 33.3 | 2.9 | 1.0 | - |
| PO | 10 | 250 | - | - | 1.2 | 5 |
The low oral bioavailability (5%) in this hypothetical example would strongly suggest high first-pass metabolism.
References
- 1. longdom.org [longdom.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges [pubmed.ncbi.nlm.nih.gov]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. metabolon.com [metabolon.com]
- 5. dynamed.com [dynamed.com]
- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 7. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. labcorp.com [labcorp.com]
- 15. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 19. longdom.org [longdom.org]
- 20. First pass effect - Wikipedia [en.wikipedia.org]
- 21. study.com [study.com]
- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 23. Understanding First Pass Metabolism [nottingham.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. pharmafocusasia.com [pharmafocusasia.com]
- 26. nedmdg.org [nedmdg.org]
- 27. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 29. researchgate.net [researchgate.net]
- 30. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BAY-4931 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with BAY-4931, a potent covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The information herein is designed to help researchers identify potential mechanisms of resistance and guide the design of experiments to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and covalent inverse agonist of PPARγ.[1][2][3][4][5] It functions by binding to the PPARγ ligand-binding domain and promoting the recruitment of corepressors, such as NCOR1 and NCOR2, to the PPARγ complex. This stabilization of the repressive complex leads to the downregulation of PPARγ target genes, which can result in anti-proliferative effects in cancer cell lines with amplified PPARG expression.[1][4]
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other covalent inhibitors and targeted therapies, potential mechanisms include:
-
On-Target Alterations:
-
Mutations in the PPARγ Ligand-Binding Domain: Specific mutations at or near the covalent binding site (cysteine residue) or within the ligand-binding pocket could prevent this compound from binding effectively.
-
PPARG Gene Amplification: While initial sensitivity can be driven by PPARG amplification, further increases in the gene copy number could potentially titrate the drug, requiring higher concentrations for a therapeutic effect.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibition of PPARγ. Upregulation of receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET, or activation of downstream pathways such as the PI3K/AKT/mTOR or MAPK/ERK pathways are common bypass mechanisms.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Altered Cellular Metabolism: Cancer cells might adapt their metabolic pathways to become less dependent on the processes regulated by PPARγ.
Q3: How can I experimentally determine if my resistant cells have on-target mutations in PPARγ?
A3: You can sequence the PPARG gene in your resistant cell population and compare it to the parental, sensitive cell line. Sanger sequencing of the ligand-binding domain is a targeted approach, while whole-exome or whole-genome sequencing can provide a more comprehensive view of all potential mutations.
Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways?
A4: A phospho-receptor tyrosine kinase (RTK) array can be a valuable initial screening tool to identify upregulated RTKs in your resistant cells compared to the parental line. Follow-up Western blotting for specific phosphorylated proteins in key signaling cascades (e.g., p-AKT, p-ERK, p-mTOR) can confirm the activation of specific bypass pathways.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my cell line over time.
| Possible Cause | Troubleshooting/Investigative Steps |
| Development of a resistant subpopulation. | 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population and determine the IC50 for this compound for each clone to assess the heterogeneity of resistance. 2. Flow Cytometry: Use a fluorescently labeled analog of this compound (if available) to see if there is a subpopulation of cells with reduced drug uptake. |
| Emergence of on-target mutations in PPARγ. | 1. PPARG Sequencing: As described in FAQ 3, sequence the PPARG gene, focusing on the ligand-binding domain, to identify potential mutations. 2. Site-Directed Mutagenesis: If a mutation is identified, introduce it into the parental cell line to confirm its role in conferring resistance. |
| Increased expression of drug efflux pumps. | 1. Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between the sensitive and resistant cell lines. 2. Western Blotting: Confirm the increased protein expression of the identified ABC transporters. 3. Functional Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity in the presence and absence of specific inhibitors. |
Problem 2: My this compound-resistant cell line shows no mutations in PPARγ.
| Possible Cause | Troubleshooting/Investigative Steps |
| Activation of a bypass signaling pathway. | 1. Phospho-RTK Array: Perform a phospho-RTK array to screen for upregulated receptor tyrosine kinases as a first-pass investigation. 2. Western Blot Analysis: Based on the array results or common resistance pathways, perform Western blots for key phosphorylated signaling proteins (e.g., p-EGFR, p-AKT, p-ERK). 3. Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). |
| Epigenetic modifications leading to altered gene expression. | 1. RNA-Sequencing: Perform a comprehensive transcriptomic analysis to identify differentially expressed genes between sensitive and resistant cells. This may reveal upregulation of pro-survival genes or downregulation of tumor suppressor genes. 2. Chromatin Immunoprecipitation (ChIP): Investigate changes in histone modifications or transcription factor binding at the promoters of genes identified through RNA-seq. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a this compound resistant cell line.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | p-AKT (Relative to loading control) | ABCB1 mRNA (Fold Change) |
| Parental | This compound | 5 | - | 1.0 | 1.0 |
| Resistant | This compound | 150 | 30 | 3.5 | 8.2 |
| Resistant | This compound + Pathway Inhibitor X | 25 | 5 | 1.2 | 8.1 |
| Resistant | This compound + Efflux Pump Inhibitor Y | 15 | 3 | 3.4 | N/A |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at 37°C for another 4 hours to overnight, until the formazan is fully dissolved.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of the drug until they resume a normal growth rate. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration they tolerated).
-
Cryopreserve aliquots of the resistant cells at various stages of development.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation of signaling pathways by analyzing the phosphorylation state of key proteins.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., β-actin or GAPDH) for normalization.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PPARγ inverse agonist.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
Best practices for storing and handling BAY-4931
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BAY-4931, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Contamination: Avoid contact with skin, eyes, and clothing.[1] In case of contact, wash the affected area thoroughly with soap and water.[1][2]
-
Weighing: When weighing the solid form, do so carefully to minimize dust generation.
-
Disposal: Dispose of waste materials containing this compound according to your institution's hazardous waste disposal procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation in Aqueous Media | This compound has poor aqueous solubility.[3][4] | Prepare stock solutions in an appropriate organic solvent such as DMSO.[5][6][7][8] For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low and does not affect cell viability. A final DMSO concentration of <0.5% is generally recommended. Perform serial dilutions to reach the desired final concentration. |
| Inconsistent or No Compound Activity | Degradation of the compound due to improper storage. | Ensure the compound has been stored according to the recommended conditions (see Storage Recommendations table). Use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of the initial weighing and dilution calculations. Use calibrated equipment for all measurements. | |
| Low metabolic stability of the compound.[3][4] | In in vivo or cell-based experiments with high metabolic activity, consider the compound's stability over the experimental duration. Shorter incubation times or repeat dosing may be necessary. | |
| High Background Signal in Assays | Non-specific binding. | Include appropriate controls in your experiment, such as vehicle-only controls and controls with a known inactive compound. Optimize the assay conditions, such as blocking steps and washing procedures. |
| Cell Toxicity at Higher Concentrations | Off-target effects or solvent toxicity. | Determine the optimal concentration range for this compound in your specific cell line through a dose-response experiment. Ensure the final solvent concentration is not cytotoxic. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, covalent, and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][9][10] It binds to PPARγ and promotes the recruitment of corepressors, such as NCOR1 and NCOR2, leading to the repression of target gene transcription.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[5][6][7][8] It is soluble in DMSO at a concentration of 125 mg/mL.[5][7]
Q3: What are the key in vitro applications of this compound?
A3: this compound is used in vitro to study the biological roles of PPARγ inverse agonism. Common applications include cell proliferation assays, where it has been shown to inhibit the proliferation of certain cancer cell lines, and gene expression analysis to investigate the regulation of PPARγ target genes.[3][9]
Q4: Are there any known stability issues with this compound?
A4: Yes, this compound has been reported to have low metabolic stability in rat liver hepatocytes.[3][4] This should be taken into consideration when designing long-term cell culture experiments or in vivo studies.
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist.
References
- 1. biosynth.com [biosynth.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Supplier | CAS 423150-91-8 | AOBIOUS [aobious.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 9. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tebubio.com [tebubio.com]
Technical Support Center: Interpreting Unexpected Results from BAY-4931 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-4931, a potent, covalent, and selective PPARγ inverse-agonist.[1][2][3] This guide is designed to help you interpret unexpected experimental outcomes and provide potential solutions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. Why is this happening and how can we obtain more consistent results?
Answer: The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the target protein.[4] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent and often irreversible bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[4]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments to allow for meaningful comparison of potency.[4]
-
Time-Dependency Assay: To confirm the covalent mechanism and understand its kinetics, measure the IC50 at multiple pre-incubation time points. A decrease in the IC50 value with increasing pre-incubation time is characteristic of a covalent inhibitor.[4]
-
Consider Kinetic Parameters: For a more precise assessment of a covalent inhibitor's potency, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.[4][5]
Issue 2: Unexpected Pro-inflammatory Effects or Gene Activation
Question: We are using this compound to suppress PPARγ target genes, but we are observing an unexpected activation of some pro-inflammatory genes. What could be the cause of this?
Answer: This could be due to the complex role of unliganded PPARγ in cellular signaling. In the absence of a ligand, PPARγ can be involved in NF-κB signaling. Knockdown of PPARγ has been shown to abolish TNF-α-mediated p65 binding to κB sites, suggesting that unliganded PPARγ is necessary for this signaling pathway.[6] Therefore, by acting as an inverse agonist, this compound might alter the pool of unliganded PPARγ, paradoxically influencing other signaling pathways.
Troubleshooting Steps:
-
Investigate NF-κB Pathway: Assess the activation state of key components of the NF-κB pathway (e.g., phosphorylation of p65) in the presence and absence of this compound.
-
Comprehensive Gene Expression Analysis: Perform a broader gene expression analysis (e.g., RNA-seq) to identify the full spectrum of genes affected by this compound treatment in your specific cell model.
-
Use a PPARγ Agonist as a Control: Compare the effects of this compound with a known PPARγ agonist. This will help to distinguish between effects related to inverse agonism and potential off-target effects.
Issue 3: High Cellular Toxicity or Off-Target Effects
Question: We are observing significant cellular toxicity at concentrations close to the IC50 for the anti-proliferative effect. How can we determine if this is an on-target or off-target effect?
Answer: High cellular toxicity can stem from either potent on-target effects in a highly dependent cell line or off-target effects. Covalent inhibitors, due to their reactive nature, have the potential to interact with unintended proteins.
Troubleshooting Steps:
-
Assess Warhead Reactivity: The electrophilic component of a covalent inhibitor should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[5] A glutathione (GSH) stability assay can provide an indication of the compound's general reactivity.
-
Mutate the Target Cysteine: If the specific cysteine residue that this compound covalently modifies in PPARγ is known, mutating this residue to a non-reactive amino acid (e.g., serine or alanine) should significantly reduce or abolish the potency of this compound if the effects are on-target.[5]
-
Utilize a Non-Covalent Analog: If available, a non-covalent analog of this compound that still binds to the target can help differentiate between effects stemming from covalent modification versus target occupancy.
-
Proteomic Profiling: Advanced techniques like chemical proteomics can be used to identify the full range of proteins that this compound covalently binds to within the cell.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[4] It works by stabilizing the interaction between PPARγ and the nuclear receptor corepressor 2 (NCOR2).[7][8] This enhanced interaction represses the transcription of PPARγ target genes, leading to anti-proliferative effects in sensitive cell lines.[4]
Q2: How does the covalent nature of this compound affect its experimental use? The covalent binding of this compound to PPARγ results in a prolonged duration of action. This means that the inhibitory effect can persist even after the compound has been removed from the extracellular environment.[4] This is an important consideration for designing washout experiments and interpreting time-course studies.
Q3: What are the known off-target effects of this compound? Specific off-target proteins for this compound are not extensively documented in publicly available literature. However, in a panel of CYP enzymes, this compound was found to only inhibit CYP2C8.[7] As with any covalent inhibitor, there is a potential for off-target interactions, and it is recommended to perform appropriate control experiments to validate that the observed phenotype is due to the on-target activity of this compound.
Q4: What are the solubility and stability properties of this compound? this compound is reported to be poorly soluble and highly metabolized in rat liver hepatocytes.[7][8] It is moderately stable in human liver microsomes.[7][8] These factors should be taken into account when designing in vivo experiments. For in vitro experiments, ensure complete solubilization in a suitable solvent like DMSO before diluting in aqueous media.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) | Emax (%) | Cell Line/System | Reference |
|---|---|---|---|---|---|
| PPARγ Inverse Agonist Activity | Mouse | 0.14 | 82 | GAL4-mPparγ-LBD one hybrid reporter assay | [7] |
| PPARγ Inverse Agonist Activity | Human | 0.40 | 100 | GAL4-hPPARγ-LBD one hybrid reporter assay | [7] |
| Cell Proliferation | Human | 3.4 | - | UM-UC-9 |[1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) / Emax (%) | Reference |
|---|---|---|
| PPARα | >50000 / 0 | [7] |
| PPARδ | >50000 / 0 | [7] |
| PXR | >50 µM (NOEL) | [7] |
| CYP1A2 | >10 µM | [7] |
| CYP2C8 | 7.0 µM | [7] |
| CYP2C9 | >10 µM | [7] |
| CYP2D6 | >10 µM | [7] |
| CYP3A4 | >10 µM |[7] |
Experimental Protocols
1. TR-FRET Co-repressor Recruitment Assay
This protocol is adapted from methodologies used to assess PPARγ co-repressor interactions.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of a donor fluorophore-labeled PPARγ Ligand Binding Domain (LBD) and an acceptor fluorophore-labeled co-repressor peptide (e.g., from NCOR2). An increase in the FRET signal indicates recruitment of the co-repressor to the LBD, which is characteristic of an inverse agonist.
-
Materials:
-
GST-tagged PPARγ-LBD
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Biotinylated NCOR2 peptide
-
XL665-conjugated streptavidin (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Triton X-100)
-
This compound and control compounds
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a pre-mixed solution of GST-PPARγ-LBD and Europium-anti-GST antibody to each well.
-
Incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature.
-
Add a pre-mixed solution of biotinylated NCOR2 peptide and XL665-streptavidin to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine EC50 values.
-
2. Cell Proliferation Assay
-
Principle: The anti-proliferative effect of this compound is measured by assessing the number of viable cells after a period of treatment. This can be done using various methods, such as metabolic assays (e.g., MTT, resazurin) or direct cell counting.
-
Materials:
-
UM-UC-9 cells (or other sensitive cell line)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 7 days).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of this compound to calculate the IC50 value.
-
3. RT-qPCR for FABP4 Gene Expression
-
Principle: Real-time quantitative PCR (RT-qPCR) is used to measure the relative expression levels of a PPARγ target gene, such as Fatty Acid Binding Protein 4 (FABP4), following treatment with this compound. A decrease in FABP4 mRNA levels is expected.
-
Materials:
-
RT112/84 cells (or other suitable cell line)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FABP4 and a housekeeping gene (e.g., RPL30)
-
RT-qPCR instrument
-
-
Procedure:
-
Plate cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers for FABP4 and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in FABP4 expression, normalized to the housekeeping gene.
-
Visualizations
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposite action of peroxisome proliferator-activated receptor-gamma in regulating renal inflammation: functional switch by its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting BAY-4931 dosage for different cell lines
Welcome to the technical support center for BAY-4931. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. The primary focus of this document is to provide guidance on adjusting this compound dosage for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Its mechanism of action involves binding to PPARγ and promoting the recruitment of corepressor proteins, such as NCOR1 and NCOR2.[2][3] This stabilization of the PPARγ-corepressor complex leads to the repression of PPARγ target gene transcription, which can result in anti-proliferative effects in cancer cell lines where PPARγ is a critical driver.[2][3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent anti-proliferative effects in the UM-UC-9 human bladder cancer cell line, which has a focal amplification of the PPARG gene.[2] In this cell line, it inhibited proliferation with an IC50 of 3.4 nM after a 7-day treatment.[4] It has also been characterized in a cellular reporter assay using the RT112 bladder cancer cell line.[2][5] The efficacy of this compound in other cancer cell lines will depend on the expression and dependency on the PPARγ signaling pathway.
Q3: What is a typical starting concentration range for testing this compound?
A3: Based on the potent in vitro activity of this compound, a wide concentration range is recommended for initial screening experiments to determine the optimal dosage for your specific cell line. A starting range of 0.1 nM to 10 µM is advisable. For the sensitive UM-UC-9 cell line, effects were observed in the low nanomolar range.[4]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary between cell lines and the specific assay being performed. For proliferation assays with the UM-UC-9 cell line, a 7-day incubation period was used to determine the IC50 value.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, and 168 hours) to determine the ideal endpoint for your experimental model.
Troubleshooting Guide
Issue 1: No significant anti-proliferative effect observed at expected concentrations.
Possible Cause 1: Low or no expression of PPARγ in the target cell line.
-
Troubleshooting Step: Before initiating extensive dosage experiments, verify the expression level of PPARγ in your cell line of interest using techniques such as Western blotting or qPCR. Cell lines with low or absent PPARγ expression are unlikely to respond to this compound.
Possible Cause 2: Insufficient expression of necessary corepressors (NCOR1, NCOR2).
-
Troubleshooting Step: Similar to PPARγ, assess the expression levels of the corepressors NCOR1 and NCOR2. The inverse agonist activity of this compound is dependent on the recruitment of these proteins.
Possible Cause 3: The experimental endpoint is too early.
-
Troubleshooting Step: As a covalent inhibitor, the effects of this compound may take time to become apparent. Extend the incubation period of your assay as described in the time-course experiment recommendation (FAQ 4).
Possible Cause 4: Compound instability or degradation.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C as recommended by the supplier, to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.
Issue 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a uniform number of cells is seeded across all wells of your microplate. Use a calibrated multichannel pipette and gently mix the cell suspension before seeding to prevent settling.
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Possible Cause 3: Inaccurate serial dilutions of this compound.
-
Troubleshooting Step: Carefully prepare serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Data Presentation: Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | IC50 | Incubation Time | Reference |
| UM-UC-9 | Bladder Cancer | Proliferation Assay | 3.4 nM | 7 days | [4] |
| RT112 | Bladder Cancer | Reporter Assay (FABP4-NLucP) | 0.17 nM | Not Specified | [1][2][5] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of your choice.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested range is 20 µM down to 0.2 nM, plus a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for your desired time points (e.g., 48, 72, 96 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes on a shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. rsc.org [rsc.org]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of BAY-4931 and Other PPARγ Inverse-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BAY-4931 with other peroxisome proliferator-activated receptor gamma (PPARγ) inverse-agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to PPARγ Inverse-Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists have been utilized in the treatment of type 2 diabetes, their activation has been linked to adverse side effects. Conversely, PPARγ inverse-agonists represent a promising therapeutic strategy for certain cancers, particularly in muscle-invasive bladder cancer where the PPARγ pathway is often activated[1][2]. Inverse-agonists function by stabilizing a repressive conformation of PPARγ, leading to the recruitment of corepressor complexes and the subsequent repression of target gene transcription[1][2]. This guide focuses on this compound, a potent and selective covalent PPARγ inverse-agonist, and compares its efficacy with other well-characterized inverse-agonists, namely T0070907 and SR10221.
Quantitative Comparison of PPARγ Inverse-Agonists
The following tables summarize the in vitro efficacy of this compound in comparison to other PPARγ inverse-agonists. The data is extracted from studies performing head-to-head comparisons to ensure a reliable assessment of their relative potencies and maximal effects.
Table 1: Biochemical Efficacy in TR-FRET Corepressor Recruitment Assays
This table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) for the recruitment of the NCOR2 corepressor peptide to the PPARγ ligand-binding domain (LBD). Lower EC50 values indicate higher potency, and higher Emax values represent a greater maximal effect.
| Compound | TR-FRET NCOR2 Recruitment EC50 (nM) | TR-FRET NCOR2 Recruitment Emax (%) |
| This compound | 0.14 | 82 |
| BAY-0069 | 24 | 25 |
| T0070907 | Data not available in direct comparison | Data not available in direct comparison |
| SR10221 | Data not available in direct comparison | Data not available in direct comparison |
Note: While direct comparative EC50 and Emax values for T0070907 and SR10221 from the same study as this compound are not provided in the primary publication, both are established PPARγ inverse-agonists that demonstrate corepressor recruitment[1][3][4].
Table 2: Cellular Efficacy in a PPARγ Reporter Assay
This table displays the half-maximal inhibitory concentration (IC50) and maximum inhibition (Emax) of PPARγ-mediated transcriptional activity in a cellular reporter assay.
| Compound | GAL4-PPARγ-LBD Reporter Assay IC50 (nM) | GAL4-PPARγ-LBD Reporter Assay Emax (%) |
| This compound | 0.40 | 100 |
| BAY-0069 | 6.3 | 72 |
| T0070907 | Data not available in direct comparison | Data not available in direct comparison |
| SR10221 | Data not available in direct comparison | Data not available in direct comparison |
Table 3: Anti-proliferative Efficacy in UM-UC-9 Bladder Cancer Cells
This table shows the half-maximal inhibitory concentration (IC50) and maximum inhibition (Emax) of cell proliferation in the PPARγ-amplified UM-UC-9 human bladder cancer cell line.
| Compound | UM-UC-9 Cell Proliferation IC50 (nM) | UM-UC-9 Cell Proliferation Emax (%) |
| This compound | 1.8 | 95 |
| BAY-0069 | 180 | 88 |
| T0070907 | ~500 (significant reduction) | Data not available in direct comparison |
| SR10221 | ~500 (significant reduction) | Data not available in direct comparison |
Note: Proliferation data for T0070907 and SR10221 are based on observations of significant reduction in cell proliferation at concentrations around 500 nM[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
-
Reagents:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a corepressor (e.g., NCOR2) (acceptor fluorophore)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a low-volume 384-well plate.
-
Add 4 µL of a solution containing GST-PPARγ-LBD and the fluorescein-labeled corepressor peptide in assay buffer.
-
Add 4 µL of a solution containing the terbium-labeled anti-GST antibody in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 495 nm for the donor and 520 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
PPARγ Cellular Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of PPARγ in a cellular context.
-
Cell Line and Plasmids:
-
HEK293T cells.
-
Expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the human PPARγ-LBD.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Procedure:
-
Co-transfect HEK293T cells with the GAL4-PPARγ-LBD expression plasmid and the GAL4-luciferase reporter plasmid.
-
Plate the transfected cells into 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 and Emax values for inverse-agonists.
-
UM-UC-9 Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of compounds on the metabolic activity of UM-UC-9 cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture UM-UC-9 human bladder transitional cell carcinoma cells in appropriate media (e.g., EMEM supplemented with 10% FBS, non-essential amino acids, and L-glutamine) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Procedure:
-
Seed UM-UC-9 cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 7 days)[3][4].
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 and Emax values.
-
Signaling Pathways and Mechanisms of Action
The efficacy of PPARγ inverse-agonists is rooted in their ability to modulate the receptor's interaction with coregulatory proteins. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PPARγ Inverse-Agonist Signaling Pathway.
Caption: TR-FRET Experimental Workflow.
Caption: Cell Proliferation Assay Workflow.
References
- 1. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Antiproliferative Effects of BAY-4931: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of BAY-4931 with other peroxisome proliferator-activated receptor gamma (PPARγ) modulators. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a potent, selective, and covalent inverse agonist of PPARγ.[1] It has demonstrated significant antiproliferative effects in preclinical studies, particularly in cancer cell lines with high PPARγ expression. This guide will delve into the experimental validation of these effects, comparing its performance against other known PPARγ modulators.
Comparative Analysis of Antiproliferative Activity
The antiproliferative potential of this compound has been evaluated against other PPARγ modulators, including the inverse agonists T0070907 and SR10221, and the agonist rosiglitazone. In the UM-UC-9 bladder cancer cell line, which exhibits amplification of the PPARG gene, this compound has shown superior potency in inhibiting cell proliferation.
| Compound | Target | Class | Antiproliferative IC50 (UM-UC-9 cells) |
| This compound | PPARγ | Inverse Agonist | 3.4 nM [1] |
| T0070907 | PPARγ | Inverse Agonist | Less potent than this compound |
| SR10221 | PPARγ | Inverse Agonist | Less potent than this compound |
| Rosiglitazone | PPARγ | Agonist | Promotes proliferation* |
*Qualitative comparison based on graphical data from Brittain, D. et al. (2022). J Med Chem. While specific IC50 values for T0070907 and SR10221 in this direct comparison were not numerically stated, the dose-response curves clearly indicate their lower potency relative to this compound. Rosiglitazone, as an agonist, demonstrated an increase in cell proliferation.
Mechanism of Action: PPARγ Inverse Agonism
The antiproliferative effects of this compound are rooted in its mechanism as a PPARγ inverse agonist. Unlike agonists that activate the receptor, or antagonists that block agonist activity, inverse agonists actively repress the basal transcriptional activity of the receptor.
This is achieved by stabilizing a receptor conformation that preferentially recruits corepressor proteins (e.g., NCOR1, NCOR2) while inhibiting the binding of coactivator proteins (e.g., MED1). This corepressor-dominant complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcriptional repression of PPARγ target genes. The downregulation of these target genes can, in turn, induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis, culminating in an overall antiproliferative effect.[2]
Figure 1. Signaling pathway of this compound-induced antiproliferation.
Experimental Protocols
The validation of this compound's antiproliferative effects relies on robust and reproducible experimental protocols. Below are methodologies for key assays.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
This compound and comparator compounds (e.g., T0070907, SR10221, Rosiglitazone)
-
UM-UC-9 bladder cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed UM-UC-9 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2. Workflow for the MTT cell proliferation assay.
Conclusion
The available data strongly support the antiproliferative effects of this compound, particularly in cancer cells with a dependency on the PPARγ signaling pathway. Its high potency, as demonstrated by a low nanomolar IC50 value and superior performance against other PPARγ inverse agonists in the UM-UC-9 cell line, positions this compound as a compelling candidate for further investigation in cancer therapy. The detailed mechanism of action, involving the recruitment of corepressors and subsequent repression of target genes leading to cell cycle arrest and apoptosis, provides a solid rationale for its observed antiproliferative activity. The provided experimental protocols offer a framework for the independent validation and further exploration of this compound's therapeutic potential.
References
BAY-4931: A Comparative Analysis of Cross-Reactivity with PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of BAY-4931 with other Peroxisome Proliferator-Activated Receptor (PPAR) isoforms. The data presented herein demonstrates the high selectivity of this compound for PPARγ over PPARα and PPARδ. This document also includes detailed experimental protocols for the methods cited and comparative data for other known PPAR modulators to provide a comprehensive overview for researchers in drug discovery and development.
High Selectivity of this compound for PPARγ
This compound is a potent and covalent inverse agonist of PPARγ with an IC50 of 0.17 nM.[1][2] Its selectivity has been rigorously evaluated against other PPAR isoforms, demonstrating a significant preference for PPARγ. This high selectivity is crucial for minimizing off-target effects and developing targeted therapies.
Comparative Selectivity Data
The following table summarizes the cross-reactivity profile of this compound in comparison to other well-characterized PPAR modulators. The data for this compound was obtained using a cellular reporter activity assay.[3]
| Compound | Target PPAR Isoform | hPPARγ IC50 (nM) | hPPARα IC50 (nM) | hPPARδ IC50 (nM) | Selectivity Profile |
| This compound | PPARγ (Inverse Agonist) | 0.40 | >50,000 | >50,000 | Highly selective for PPARγ |
| GW501516 | PPARδ (Agonist) | >1,000 | >1,000 | 1 | >1000-fold selective for PPARδ |
| L-165,041 | PPARδ (Agonist) | ~730 | - | 6 | >100-fold selective for PPARδ |
Data for GW501516 and L-165,041 are compiled from multiple sources for comparative purposes.[4][5][6]
Experimental Protocols
The determination of this compound's cross-reactivity was performed using a GAL4-PPAR Ligand Binding Domain (LBD) cell-based reporter assay.[3] This robust method is widely used to assess the activity and selectivity of nuclear receptor ligands.
GAL4-PPAR LBD Luciferase Reporter Assay
Objective: To determine the potency and selectivity of a test compound (e.g., this compound) on different PPAR isoforms (γ, α, and δ) by measuring the activation or inhibition of a luciferase reporter gene.
Principle: The assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a host cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Binding of a ligand to the PPAR LBD induces a conformational change, leading to the recruitment of co-regulators and subsequent activation or repression of luciferase expression.
Materials:
-
Cell Line: HEK293 cells or other suitable host cells.
-
Plasmids:
-
Expression plasmid for GAL4-hPPARγ-LBD fusion protein.
-
Expression plasmid for GAL4-hPPARα-LBD fusion protein.
-
Expression plasmid for GAL4-hPPARδ-LBD fusion protein.
-
Reporter plasmid containing a GAL4 UAS-driven luciferase gene.
-
Control plasmid for transfection efficiency normalization (e.g., β-galactosidase expression vector).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) and reference compounds (e.g., Rosiglitazone for PPARγ activation).
-
Luciferase assay substrate.
-
Cell lysis buffer.
-
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the respective GAL4-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or reference compounds. For inverse agonist activity, cells are typically stimulated with a known agonist to induce a baseline activation signal.
-
Incubation: Incubate the cells with the compounds for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Normalization: Measure the activity of the co-transfected β-galactosidase to normalize for transfection efficiency.
-
Data Analysis: The relative luciferase activity is plotted against the compound concentration. The IC50 values (for inverse agonists) or EC50 values (for agonists) are calculated using a non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the GAL4-PPAR LBD reporter assay and the general experimental workflow.
Caption: GAL4-PPAR LBD Reporter Assay Signaling Pathway.
Caption: Experimental Workflow for PPAR Cross-Reactivity Assay.
References
- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GAL4-NR Reporter Lentivirus Collection [lipexogen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
Unveiling Covalent Engagement: A Comparative Guide to the Confirmation of BAY-4931's Modification of PPARγ
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a cornerstone of therapeutic development. This guide provides a comparative analysis of the experimental evidence confirming the covalent modification of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by BAY-4931, a potent and selective inverse agonist. We will delve into the key experimental data, compare this compound with other notable covalent PPARγ modulators, and provide detailed protocols for the pivotal techniques used to verify this covalent interaction.
This compound has emerged as a significant tool for probing the biology of PPARγ inverse agonism, with potential therapeutic applications in areas such as oncology.[1][2] Its mechanism, involving the formation of a stable covalent bond with the receptor, offers distinct advantages in terms of potency and duration of action. This guide will illuminate the methods used to substantiate this covalent binding and place this compound in the context of other well-characterized covalent modifiers of PPARγ, namely GW9662 and T0070907.
Comparative Analysis of Covalent PPARγ Modulators
The covalent modification of PPARγ by small molecules typically occurs at a specific cysteine residue (Cys285 in isoform 1, Cys313 in isoform 2) located within the ligand-binding pocket.[3][4] This irreversible interaction leads to a sustained modulation of PPARγ activity. Below is a summary of key quantitative data for this compound and its comparators.
| Compound | Type | Target | Binding Affinity/Potency | Cellular Activity |
| This compound | Covalent Inverse Agonist | PPARγ | GAL4-PPARγ LBD IC50: 0.40 nM (human), 0.14 nM (mouse)[3] | Antiproliferative effects in PPARG-amplified cancer cell lines[3] |
| GW9662 | Covalent Antagonist | PPARγ | IC50: 3.3 nM[2][5] | Inhibits adipocyte differentiation[4] |
| T0070907 | Covalent Inverse Agonist | PPARγ | Ki: 1 nM[6][7] | Suppresses breast cancer cell proliferation and motility[4] |
Experimental Confirmation of Covalent Modification
The definitive confirmation of covalent binding relies on a suite of biophysical and biochemical techniques. These methods provide direct evidence of the formation of a chemical bond between the compound and the target protein.
Mass Spectrometry: The Gold Standard for Adduct Detection
Mass spectrometry (MS) is the cornerstone for verifying covalent modification. By measuring the precise mass of the protein before and after incubation with the compound, a mass shift corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for confirming covalent modification of PPARγ by mass spectrometry.
X-ray Crystallography: Visualizing the Covalent Bond
X-ray crystallography provides high-resolution, three-dimensional structural information, offering unequivocal visual proof of a covalent bond. The resulting electron density map can reveal the precise atomic connections between the compound and the specific amino acid residue on the protein.
Logical Flow for X-ray Crystallography
Caption: Logical steps to visualize the covalent adduct via X-ray crystallography.
Experimental Protocols
Mass Spectrometry Protocol for Covalent Adduct Analysis
-
Protein Preparation: Purified recombinant human PPARγ ligand-binding domain (LBD) is used.
-
Incubation: Incubate PPARγ-LBD (typically 5-10 µM) with a 5- to 10-fold molar excess of this compound (or comparator compound) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for a defined period (e.g., 1-4 hours) at room temperature. A control sample with vehicle (e.g., DMSO) is run in parallel.
-
Removal of Excess Compound: Remove unbound compound using a desalting column or through buffer exchange.
-
Intact Protein Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the intact protein. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein with a protease, typically trypsin, overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-tandem MS (LC-MS/MS).
-
Search the MS/MS data against the PPARγ sequence to identify peptides. The covalent modification will be identified as a mass addition on the cysteine-containing peptide.
-
X-ray Crystallography Protocol for PPARγ-Ligand Complex
-
Protein Expression and Purification: Express and purify the human PPARγ LBD to high homogeneity.
-
Complex Formation: Incubate the purified PPARγ-LBD with a slight molar excess of this compound to ensure complete covalent modification.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. This involves mixing the protein-ligand complex with a variety of precipitants at different concentrations.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known PPARγ structure. The model of this compound is then built into the electron density map, and the structure is refined to yield a final, high-resolution model that clearly shows the covalent linkage.
Signaling Pathway of PPARγ Inverse Agonism
Covalent inverse agonists like this compound lock PPARγ in an inactive conformation. This prevents the recruitment of co-activator proteins and instead promotes the binding of co-repressor complexes, leading to the transcriptional repression of PPARγ target genes.
Caption: Mechanism of PPARγ inverse agonism by this compound.
References
- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a HT-CETSA compatible assay for PPARγ in Live Cells [labhoo.com]
- 5. Structural review of PPARγ in complex with ligands: Cartesian- and dihedral angle principal component analyses of X-ray crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BAY-4931 and Other Cancer Therapeutics for PPARγ-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-4931, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) inverse-agonist, with other relevant cancer therapeutics. The focus is on malignancies where PPARγ is a key oncogenic driver, particularly muscle-invasive bladder cancer. This document summarizes key preclinical data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound's therapeutic potential.
Overview of this compound
This compound is a potent, selective, and covalent inverse-agonist of PPARγ.[1] In cancers where PPARγ acts as a lineage-survival oncogene, such as a subset of muscle-invasive bladder cancers, inverse-agonism of PPARγ presents a promising therapeutic strategy. By binding to the PPARγ ligand-binding domain, this compound stabilizes the recruitment of the corepressors NCOR1 and NCOR2, leading to the repression of target genes that promote cancer cell proliferation.[1]
Mechanism of Action: PPARγ Inverse-Agonism
The therapeutic rationale for targeting PPARγ with an inverse-agonist lies in its dual function as a transcriptional activator and repressor. In certain cancer contexts, oncogenic signaling maintains PPARγ in an active state, promoting the expression of genes involved in cell growth and survival. While agonists would further enhance this activity, and antagonists would block it, inverse-agonists actively repress the basal transcriptional activity of PPARγ by stabilizing the interaction with corepressor proteins. This leads to a more profound and sustained inhibition of the oncogenic signaling pathway.
Head-to-Head Comparison of In Vitro Efficacy
This compound has been benchmarked against other known PPARγ modulators, including the inverse-agonists BAY-0069 and T0070907. The following tables summarize the comparative potency and efficacy of these compounds in key biochemical and cell-based assays.
Table 1: Biochemical Activity of PPARγ Inverse-Agonists
| Compound | LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment |
| EC50 (nM) | |
| This compound | 0.14 |
| BAY-0069 | 24 |
| T0070907 | 1.1 |
Data sourced from Orsi et al., J Med Chem, 2022.[1]
Table 2: Cellular Activity of PPARγ Inverse-Agonists
| Compound | RT112-FABP4-NLucP Reporter Assay | UM-UC-9 Proliferation Assay |
| IC50 (nM) | IC50 (nM) | |
| This compound | 0.40 | 3.4 |
| BAY-0069 | 6.3 | 22 |
| T0070907 | 1.4 | 14 |
Data sourced from Orsi et al., J Med Chem, 2022.[1]
These data indicate that this compound is a highly potent PPARγ inverse-agonist, demonstrating superior activity in both biochemical and cellular assays compared to BAY-0069 and the well-characterized tool compound T0070907.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
Protocol:
-
Reagent Preparation: A solution containing GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled NCOR2 peptide is prepared in assay buffer.
-
Compound Addition: Test compounds are serially diluted and added to the assay plate.
-
Incubation: The plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The terbium-labeled antibody is excited at 340 nm, and emissions are read at 495 nm (terbium emission) and 520 nm (FRET signal from fluorescein).
-
Data Analysis: The ratio of the 520 nm to 495 nm signals is calculated. An increase in this ratio indicates recruitment of the corepressor peptide to the PPARγ-LBD. EC50 values are determined by plotting the TR-FRET ratio against the compound concentration.
UM-UC-9 Cell Proliferation Assay
This assay measures the effect of compounds on the proliferation of the PPARγ-amplified UM-UC-9 bladder cancer cell line.
Protocol:
-
Cell Seeding: UM-UC-9 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of 7 days, with media and compound being refreshed periodically.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls. IC50 values, the concentration at which cell proliferation is inhibited by 50%, are calculated from the dose-response curves.
Head-to-Head Comparison with Standard of Care
The current standard of care for localized muscle-invasive bladder cancer is neoadjuvant cisplatin-based chemotherapy followed by radical cystectomy. For patients ineligible for cisplatin or with metastatic disease, immunotherapy with checkpoint inhibitors has become a valuable treatment option.
A direct comparison of a targeted therapy like this compound with cytotoxic chemotherapy or immunotherapy is complex due to their different mechanisms of action and patient populations.
-
This compound vs. Chemotherapy: this compound offers a targeted approach for patients with tumors harboring PPARγ pathway alterations, potentially leading to a better therapeutic window and fewer off-target toxicities compared to the systemic toxicity of chemotherapy. However, the efficacy of this compound is likely restricted to a biomarker-selected patient population.
-
This compound vs. Immunotherapy: Immunotherapy has shown significant benefit in a subset of patients with bladder cancer. The efficacy of this compound in combination with immunotherapy has not yet been explored but represents a potential area for future investigation.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a highly potent and selective PPARγ inverse-agonist with significant anti-proliferative activity in cancer cell lines characterized by PPARγ pathway activation. Its superior in vitro profile compared to other known PPARγ inverse-agonists makes it a promising candidate for further development as a targeted therapy for a molecularly defined subset of patients with muscle-invasive bladder cancer and potentially other PPARγ-driven malignancies. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential and position it within the current treatment landscape.
References
Assessing the Selectivity Profile of BAY-4931: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of BAY-4931, a potent covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), against other commonly used PPARγ modulators, T0070907 and SR10221.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of this compound and its comparators against various nuclear receptors. The data is presented as IC50 (the half maximal inhibitory concentration) or EC50 (the half maximal effective concentration) values, which indicate the potency of the compound in inhibiting or activating the target receptor, respectively.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. PPARγ | Reference |
| This compound | human PPARγ | Cellular Reporter Assay | 0.17 | - | [1] |
| human PPARA | Cellular Reporter Assay | >10,000 | >58,824-fold | [1] | |
| human PPARD | Cellular Reporter Assay | >10,000 | >58,824-fold | [1] | |
| human PXR | Cellular Reporter Assay | >10,000 | >58,824-fold | [1] | |
| T0070907 | human PPARγ | Competitive Binding Assay | 1 | - | |
| human PPARA | Not Specified | >800 | >800-fold | ||
| human PPARD | Not Specified | >800 | >800-fold | ||
| SR10221 | human PPARγ | Biochemical Peptide Recruitment Assay | 13 | - | [2] |
Note: A comprehensive selectivity panel of this compound against a broad range of kinases and other off-targets is not publicly available. The provided data focuses on its selectivity against other members of the PPAR nuclear receptor family and the Pregnane X Receptor (PXR).
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This biochemical assay is designed to measure the ability of a test compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide. The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescein-labeled corepressor peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the GST-PPARγ LBD and a 2X working solution of the fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture in the appropriate assay buffer.
-
Test compounds are serially diluted to create a 10-point dose-response curve. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well assay plate.
-
Add the 2X GST-PPARγ LBD solution to the wells.
-
Add the 2X fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture to the wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of excitation at approximately 340 nm and measuring emission at 495 nm (terbium emission) and 520 nm (FRET signal).
-
The TR-FRET ratio is calculated by dividing the emission signal at 520 nm by the emission signal at 495 nm.
-
-
Data Analysis:
RT112-FABP4-NLucP Cellular Reporter Assay
This cell-based assay is used to determine the functional activity of compounds on PPARγ-mediated gene transcription. The assay utilizes the RT112 bladder cancer cell line, which endogenously expresses PPARγ. These cells are engineered to express a NanoLuc® luciferase (NLucP) reporter gene under the control of the fatty acid-binding protein 4 (FABP4) promoter, a known PPARγ target gene.
Protocol:
-
Cell Culture and Seeding:
-
Culture RT112-FABP4-NLucP cells in appropriate growth medium.
-
Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the NanoLuc® luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
UM-UC-9 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the test compounds on the UM-UC-9 bladder cancer cell line, which is known to be sensitive to PPARγ modulation.
Protocol:
-
Cell Culture and Seeding:
-
Culture UM-UC-9 cells in the recommended growth medium.
-
Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
For the MTT assay, incubate the cells with MTT solution, which is converted by viable cells into a colored formazan product. The absorbance of the dissolved formazan is then measured.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).[5]
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing this compound's activity.
Caption: PPARγ signaling and inverse agonist action.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
Comparative Analysis of BAY-4931: A Potent Covalent PPARγ Inverse-Agonist
This guide provides a comparative analysis of the experimental results for BAY-4931, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other known PPARγ inverse-agonists.
This compound has been shown to induce a repressive PPARγ complex, leading to the robust regulation of PPARγ target genes and significant antiproliferative effects in sensitive cancer cell lines.[1][2][3] This guide summarizes key quantitative data, details the experimental protocols used for these findings, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison
The following tables summarize the in vitro performance of this compound in comparison to other PPARγ inverse-agonists, including BAY-0069, T0070907, and SR10221.
Table 1: Biochemical and Cellular Activity of PPARγ Inverse-Agonists
| Compound | NCOR2 Recruitment IC50 (nM) | NCOR2 Recruitment Emax (%) | Cellular Reporter Assay IC50 (nM) | UM-UC-9 Proliferation IC50 (nM) |
| This compound | 0.14 | 82 | 0.17 | 3.4 |
| BAY-0069 | 24 | 25 | 6.3 | >1000 |
| T0070907 | 1.3 | 100 | 1.5 | 12 |
| SR10221 | 13 | 78 | 13 | 39 |
Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069"[1][2].
Table 2: Selectivity and Metabolic Profile of this compound and BAY-0069
| Compound | Human PPARγ IC50 (nM) / Emax (%) | Human PPARA IC50 (nM) / Emax (%) | Human PPARD IC50 (nM) / Emax (%) | CYP2C8 Inhibition IC50 (µM) |
| This compound | 0.40 / 100 | >50000 / 0 | >50000 / 0 | 7.0 |
| BAY-0069 | 6.3 / 72 | 7500 / 63 | 9000 / 84 | 4.3 |
Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069"[1][2].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
NCOR2 Recruitment Assay (LanthaScreen TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the recruitment of the nuclear receptor corepressor 2 (NCOR2) to the PPARγ ligand-binding domain (LBD). Compounds were incubated with GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody, along with a fluorescently labeled NCOR2 peptide. The TR-FRET signal, indicative of corepressor recruitment, was measured after incubation.
Cellular Reporter Assay
A GAL4-NHR-LBD one-hybrid reporter assay was employed. This assay utilizes a fusion protein of the GAL4 DNA binding domain and the nuclear hormone receptor ligand binding domain (NHR-LBD). The assay measures the inhibition of luciferase reporter gene activity in response to the test compounds in a dose-dependent manner.
UM-UC-9 Proliferation Assay
The antiproliferative effects of the compounds were assessed in the UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene.[1] Cells were treated with the compounds in a dose-response manner for 7 days, and cell viability was measured to determine the IC50 values.
Selectivity and CYP Inhibition Assays
The selectivity of the compounds was evaluated using cellular reporter assays for human PPARA and PPARD. Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4) was determined to assess the potential for drug-drug interactions.[2]
Metabolic Stability Assays
The metabolic stability of the compounds was determined by incubating them with human and rat liver microsomes or rat hepatocytes. The percentage of the compound remaining after a specific time was quantified by HPLC-UV to determine the clearance rate.[1]
References
Correlating BAY-4931's In Vitro Potency with In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comprehensive comparison of BAY-4931, a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with other relevant compounds. We delve into the available experimental data, present detailed methodologies for key assays, and visualize the underlying signaling pathways and experimental workflows.
This compound has emerged as a significant tool for probing the biology of PPARγ inverse agonism, a pathway implicated in various diseases, including certain cancers like muscle-invasive bladder cancer.[1] This guide aims to objectively present the performance of this compound by correlating its in vitro characteristics with its observed in vivo effects, offering a valuable resource for those investigating PPARγ-targeted therapies.
In Vitro Efficacy of this compound: Potency and Cellular Effects
This compound demonstrates high potency in in vitro assays, effectively modulating PPARγ activity and impacting cancer cell proliferation. Its mechanism of action involves enhancing the recruitment of the corepressors NCOR1 and NCOR2 to the PPARγ complex.[1]
Comparative In Vitro Activity of PPARγ Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Emax (%) | Cell Line | Reference |
| This compound | PPARγ | NCOR2 Recruitment | 0.17 | 100 | - | [1] |
| This compound | Cell Proliferation | Proliferation Assay | 3.4 | - | UM-UC-9 | [1] |
| BAY-0069 | PPARγ | NCOR2 Recruitment | 0.25 | 100 | - | [1] |
| 6a | PPARγ | NCOR2 Recruitment | 2.5 | 70 | - | [1] |
| T0070907 | PPARγ | - | - | - | - | [1] |
Table 1: In Vitro Comparison of PPARγ Inverse Agonists. This table summarizes the in vitro potency and efficacy of this compound and comparator compounds from published studies. IC50 values represent the concentration required for 50% inhibition, while Emax indicates the maximum efficacy.
In Vivo Efficacy of this compound: A Look at the Preclinical Data
While this compound exhibits robust in vitro activity, its in vivo efficacy has been described as modest.[1] This highlights the complexities of translating potent in vitro findings to a complex in vivo environment. Pharmacodynamic studies in xenograft models have shown target engagement, but significant tumor growth inhibition data remains to be fully elucidated in publicly available literature.
Due to the limited availability of specific in vivo tumor growth inhibition data for this compound in the public domain, a direct quantitative comparison with other compounds in a tabular format is not feasible at this time. Preclinical studies with patient-derived bladder cancer xenografts have shown the potential for targeted therapies to inhibit tumor growth, underscoring the importance of such models in evaluating novel agents like this compound.[2]
Understanding the Mechanism: The PPARγ Signaling Pathway
This compound functions as a PPARγ inverse agonist. In its basal state, PPARγ can be bound by corepressors like NCOR1 and NCOR2, leading to transcriptional repression. Agonist binding displaces these corepressors and recruits coactivators, initiating gene transcription. Conversely, an inverse agonist like this compound stabilizes the interaction with corepressors, enhancing transcriptional repression of PPARγ target genes.
Caption: PPARγ signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of compounds. Below are methodologies for key assays used to characterize this compound and similar molecules.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Corepressor Recruitment
This assay quantitatively measures the interaction between PPARγ and a corepressor peptide in the presence of a test compound.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., fluorescently labeled corepressor peptide) when they are in close proximity, which occurs when the corepressor binds to the PPARγ-antibody complex. Inverse agonists enhance this interaction, leading to an increased FRET signal.[3]
Procedure:
-
Reagent Preparation: Prepare assay buffer, a 2X solution of the test compound, a 2X solution of a known PPARγ ligand (positive control), and a 4X solution of the fluorescently labeled corepressor peptide and the terbium-labeled anti-GST antibody complexed with GST-tagged PPARγ.
-
Assay Plate Setup: Add the 2X test compound or control solutions to a 384-well assay plate.
-
Reaction Initiation: Add the 4X PPARγ/antibody/corepressor peptide mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine IC50 or EC50 values.
Caption: Workflow for a TR-FRET corepressor recruitment assay.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., UM-UC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for a cell proliferation assay using MTT.
Conclusion
This compound stands out as a potent in vitro tool for investigating PPARγ inverse agonism, demonstrating significant effects on corepressor recruitment and cancer cell proliferation. However, the translation of this high in vitro potency to in vivo efficacy appears to be a complex process, with publicly available data suggesting modest effects in preclinical models. This guide provides a framework for comparing this compound with other PPARγ modulators, emphasizing the importance of standardized, detailed experimental protocols for generating robust and comparable data. Further in vivo studies with comprehensive tumor growth inhibition data will be crucial to fully delineate the therapeutic potential of this compound and to bridge the gap between its in vitro and in vivo performance.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Peroxisome proliferator-activated receptor gamma participates in the acquisition of brain ischemic tolerance induced by ischemic preconditioning via glial glutamate transporter 1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics of Urinary Bladder Cancer Cell Lines Identify UAP1 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of BAY-4931: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for BAY-4931 necessitates a cautious approach based on established best practices for chemical waste management. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and the chemical supplier for definitive guidance.
As a potent and selective research compound, proper disposal of this compound is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, the following guidelines, derived from general principles of laboratory chemical waste management, provide a framework for its responsible handling and disposal.
Immediate Safety and Handling Precautions
Before disposal, researchers must adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
General Disposal Protocol for Research-Grade Chemicals
In the absence of specific instructions, this compound should be treated as hazardous chemical waste. The following step-by-step process outlines the general procedure for the disposal of such research compounds:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sanitary sewer. This can disrupt wastewater treatment processes and harm aquatic life.
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. Avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and the solvent if it is in solution.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management personnel.
-
Contact EHS for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
Experimental Protocols for Waste Management
While no specific experimental protocols for the disposal of this compound were found, the overarching principle is to manage it as a hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company that will use methods such as incineration at high temperatures to ensure complete destruction of the compound.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
It is the responsibility of the product user to determine at the time of disposal whether a material containing the product or derived from it should be classified as hazardous waste. Always consult with your institution's safety office to ensure compliance with local, state, and federal regulations.
Essential Safety and Handling Protocols for BAY-4931
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of BAY-4931, a potent, covalent, and selective PPARγ inverse-agonist. Due to its potent nature, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. These procedures are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
The primary focus when handling potent compounds is to minimize exposure through effective containment, which includes the diligent use of personal protective equipment. The following table outlines the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified chemical fume hood or glove box. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile or neoprene gloves; outer gloves should be changed frequently. - ANSI-approved safety glasses with side shields and a full-face shield. - NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100). |
| Solution Preparation and Handling | - Chemical fume hood. - Disposable lab coat. - Double-gloving with nitrile or neoprene gloves. - ANSI-approved safety glasses with side shields. |
| Routine Experimental Use (Dilute Solutions) | - Standard laboratory coat. - Single pair of nitrile or neoprene gloves. - ANSI-approved safety glasses. |
| Spill Cleanup | - Chemical-resistant coveralls. - Double-gloving with heavy-duty nitrile or neoprene gloves. - ANSI-approved chemical splash goggles and a full-face shield. - NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | - Disposable lab coat. - Double-gloving with nitrile or neoprene gloves. - ANSI-approved safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a systematic workflow is crucial to minimize the risk of exposure and contamination when working with this compound. The following diagram illustrates the recommended operational plan.
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance. All waste generated must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Includes contaminated gloves, lab coats, bench paper, pipette tips, and vials.
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Aqueous and organic waste streams should be collected separately.
-
Do not dispose of liquid waste down the drain.[1]
-
-
Sharps Waste:
-
Includes contaminated needles and razor blades.
-
Dispose of immediately in a designated, puncture-proof sharps container for hazardous chemical waste.
-
All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area. Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Caption: Segregation and disposal pathway for waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
